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  • Product: Cyclopentylmethanesulfonamide
  • CAS: 919354-02-2

Core Science & Biosynthesis

Foundational

N-Cyclopentylmethanesulfonamide: Structural Profiling, Synthesis, and Applications in Drug Discovery

Introduction & Structural Significance As a Senior Application Scientist, evaluating the utility of chemical moieties in drug design requires a deep understanding of their physicochemical behavior and target interactions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

As a Senior Application Scientist, evaluating the utility of chemical moieties in drug design requires a deep understanding of their physicochemical behavior and target interactions. N-cyclopentylmethanesulfonamide (N-CPMS) [CAS: 69200-54-0] is a highly versatile building block and fragment utilized in modern medicinal chemistry[1]. Its structure combines a lipophilic cyclopentyl ring with a polar, hydrogen-bonding methanesulfonamide group. This unique amphiphilic nature makes it an excellent bioisostere for carboxylic acids and amides, offering improved metabolic stability, tunable pKa, and enhanced membrane permeability.

Physicochemical Profiling & Computational Descriptors

To predict the pharmacokinetic behavior of N-CPMS, we must analyze its computational descriptors. The data below, sourced from [1], highlights its suitability for fragment-based drug discovery (FBDD) and lead optimization.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C6H13NO2SLow molecular weight ensures high ligand efficiency (LE)[1].
Monoisotopic Mass 163.0667 DaIdeal size for fragment screening libraries (Rule of Three compliant)[2].
XLogP3-AA 0.6Optimal lipophilicity for balancing aqueous solubility and membrane permeability[1].
Hydrogen Bond Donors 1The NH group acts as a critical hydrogen bond donor in protein pockets[1].
Hydrogen Bond Acceptors 2The sulfonyl oxygens serve as strong, directional hydrogen bond acceptors[1].
SMILES CS(=O)(=O)NC1CCCC1Facilitates computational docking and cheminformatics screening[1].

Chemical Synthesis & Mechanistic Pathway

The synthesis of N-CPMS is a straightforward nucleophilic substitution, but achieving high yield and purity requires precise control over reaction conditions. The protocol below is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Protocol: Synthesis of N-Cyclopentylmethanesulfonamide
  • Preparation : Dissolve 1.0 equivalent of cyclopentylamine in anhydrous dichloromethane (DCM). Causality: DCM is chosen as an aprotic solvent because it provides excellent solubility for the reagents without reacting with the electrophilic sulfonyl chloride.

  • Base Addition : Add 1.5 equivalents of triethylamine (TEA) to the solution and cool to 0°C using an ice bath. Causality: TEA acts as an acid scavenger. Cooling prevents exothermic degradation and minimizes side reactions (e.g., bis-sulfonylation).

  • Electrophilic Addition : Dropwise add 1.1 equivalents of methanesulfonyl chloride. Causality: The amine nitrogen acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride via an SN​2 -like mechanism. The dropwise addition controls the reaction rate.

  • Neutralization & Elimination : As the reaction proceeds, HCl is generated and immediately neutralized by TEA to form TEA-HCl salts. Causality: This prevents the protonation of unreacted cyclopentylamine, which would otherwise eliminate its nucleophilicity and halt the reaction.

  • Validation & Workup : Monitor the reaction via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Confirm the product identity via LC-MS (m/z 164 [M+H]+) and 1H-NMR.

Synthesis A Cyclopentylamine + Methanesulfonyl Chloride B Solvent: DCM Base: Triethylamine (TEA) A->B C Nucleophilic Attack (S_N2 at Sulfur) B->C D Elimination of HCl (TEA neutralizes to TEA-HCl) C->D E N-cyclopentylmethanesulfonamide (Target Product) D->E

Caption: Synthesis of N-cyclopentylmethanesulfonamide via nucleophilic substitution and HCl neutralization.

Role in Drug Discovery & Biological Targets

N-CPMS and its derivatives have been successfully deployed in multiple therapeutic areas, acting as both primary pharmacophores and fragment anchors.

GPR40 Agonists for Type II Diabetes

Derivatives containing the N-cyclopentylmethanesulfonamide moiety have been patented as potent [3]. GPR40 is highly expressed in pancreatic β-cells. Activation of this G-protein coupled receptor by lipophilic ligands triggers the Gq signaling pathway, leading to intracellular calcium release and subsequent glucose-dependent insulin secretion[3]. The cyclopentyl group provides the necessary hydrophobic bulk to anchor the molecule in the receptor's transmembrane binding pocket, while the sulfonamide core mimics the acidic headgroup of endogenous free fatty acids.

GPR40_Pathway Ligand N-CPMS Derivative (GPR40 Agonist) Receptor GPR40 Receptor (Pancreatic β-cells) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin

Caption: GPR40 receptor activation pathway leading to insulin secretion in pancreatic beta cells.

Antiviral Fragment Screening (Dengue Virus NS5)

In fragment-based drug discovery, N-CPMS has been identified as a critical binder for viral targets. Recent crystallographic data () demonstrates N-CPMS complexed with the NS5 RNA-dependent RNA polymerase of Dengue virus serotype 2[4]. The sulfonamide oxygen atoms establish critical hydrogen bonds with the polymerase active site residues, while the cyclopentyl ring occupies an adjacent hydrophobic sub-pocket, providing a structural basis for inhibiting viral RNA replication[5].

Protocol: X-ray Crystallographic Fragment Screening (Self-Validating Workflow)
  • Protein Crystallization : Grow apo-crystals of Dengue Virus NS5 polymerase using the hanging-drop vapor diffusion method. Causality: High-resolution diffracting crystals are required to visualize low-affinity fragment binding accurately.

  • Fragment Soaking : Soak the apo-crystals in a cryoprotectant solution containing 50 mM N-CPMS and 10% DMSO for 2 hours. Causality: The high concentration drives the equilibrium toward the bound state, which is essential for detecting low-affinity fragments (Kd typically in the mM range).

  • Data Collection & Phasing : Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source (e.g., to 1.66 Å resolution)[4]. Solve the phase problem using molecular replacement with a known NS5 structure.

  • Validation : Generate Fo-Fc electron density difference maps. A positive peak (>3σ) in the active site validates the presence and orientation of the N-CPMS fragment, confirming it is not a crystallization artifact[4].

Safety, Handling, and Toxicity

When handling N-CPMS in the laboratory, strict adherence to safety protocols is mandatory. According to the [1], the compound exhibits the following hazards:

Hazard CodeDescriptionPrecautionary Measures
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[1].Use within a certified fume hood. Wear nitrile gloves and a lab coat.
H315 / H319 Causes skin irritation and serious eye irritation[1].Utilize safety goggles. In case of contact, flush with water for 15 minutes.
H335 May cause respiratory irritation[1].Avoid inhaling dust/fumes. Ensure adequate laboratory ventilation.

References

  • PubChem , "N-cyclopentylmethanesulfonamide | C6H13NO2S | CID 799038", National Center for Biotechnology Information.[Link]

  • Google Patents, "WO2015062486A1 - Biphenyl compounds and uses thereof", World Intellectual Property Organiz
  • RCSB Protein Data Bank , "7HKD: Group deposition for crystallographic fragment screening of the NS5 RNA-dependent RNA polymerase from Dengue virus serotype 2", RCSB PDB.[Link]

Sources

Exploratory

Comprehensive Technical Guide on Cyclopentylmethanesulfonamide: Molecular Weight, Analytical Characterization, and Applications

Executive Summary Cyclopentylmethanesulfonamide (C6H13NO2S) is a highly versatile and privileged building block widely utilized in pharmaceutical research and drug discovery. With a nominal molecular weight of 163.24 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentylmethanesulfonamide (C6H13NO2S) is a highly versatile and privileged building block widely utilized in pharmaceutical research and drug discovery. With a nominal molecular weight of 163.24 g/mol , it serves as a critical structural moiety in the synthesis of various active pharmaceutical ingredients (APIs), including GPR40 agonists and anti-mitotic agents[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural isomerism, exact mass verification protocols, and synthetic applications in medicinal chemistry.

Physicochemical Properties & Structural Isomerism

In chemical sourcing and literature, the nomenclature "cyclopentylmethanesulfonamide" commonly refers to two distinct structural isomers. Despite sharing identical molecular formulas and molecular weights, their structural connectivity fundamentally alters their chemical reactivity, pKa, and pharmacological profile[3][4].

  • N-cyclopentylmethanesulfonamide (CAS: 69200-54-0): The cyclopentyl ring is directly attached to the nitrogen atom of the methanesulfonamide group[3].

  • Cyclopentylmethanesulfonamide (CAS: 919354-02-2): The cyclopentyl ring is attached to the carbon atom of the methanesulfonamide group[4].

Quantitative Data Summary

Table 1: Comparative Physicochemical Data of Cyclopentylmethanesulfonamide Isomers

PropertyN-cyclopentylmethanesulfonamideCyclopentylmethanesulfonamide
CAS Number 69200-54-0919354-02-2
Molecular Formula C6H13NO2SC6H13NO2S
Molecular Weight 163.24 g/mol 163.24 g/mol
Monoisotopic Mass 163.0667 Da163.0667 Da
SMILES CS(=O)(=O)NC1CCCC1NS(=O)(=O)CC1CCCC1
H-Bond Donors 11
H-Bond Acceptors 22
Topological Polar Surface Area 54.6 Ų54.6 Ų
XLogP3 0.6~0.8 (Predicted)

(Data sourced from PubChem CID 799038 and commercial chemical databases[3][4])

Isomerism cluster_isomers Structural Isomers Parent Cyclopentylmethanesulfonamide Formula: C6H13NO2S MW: 163.24 g/mol Iso1 N-cyclopentylmethanesulfonamide (CAS: 69200-54-0) N-Linked Cyclopentyl Parent->Iso1 Isomer 1 Iso2 Cyclopentylmethanesulfonamide (CAS: 919354-02-2) C-Linked Cyclopentyl Parent->Iso2 Isomer 2

Figure 1: Structural relationship between the two primary isomers of Cyclopentylmethanesulfonamide.

Analytical Methodologies: Exact Mass Verification

To ensure the integrity of cyclopentylmethanesulfonamide building blocks before synthetic integration, exact mass verification via High-Resolution Mass Spectrometry (HRMS) is mandatory. Relying solely on the nominal molecular weight (163 Da) is insufficient due to potential isobaric impurities common in sulfonamide synthesis.

Causality of Experimental Design

We employ Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). The sulfonamide group is amphoteric; however, under standard reverse-phase LC-MS conditions, the acidic N-H proton readily deprotonates in negative electrospray ionization (ESI-), yielding a robust [M-H]- ion at m/z 162.0594[5]. Conversely, in positive ion mode (ESI+), protonation yields an [M+H]+ ion at m/z 164.0740[5].

Self-Validating Protocol: UHPLC-HRMS Analysis

This protocol is designed as a self-validating system, ensuring that background noise and mass drift are accounted for in real-time.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Validation Step: Prepare a pure solvent blank to establish baseline noise and rule out column carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent, maintaining sharp peak shapes by suppressing silanol interactions on the stationary phase while promoting ionization.

  • Mass Spectrometry: Operate the QTOF in full scan mode (m/z 100-1000).

    • Validation Step: Introduce a lock-mass calibrant (e.g., sodium formate clusters) continuously during the run to ensure mass accuracy remains < 5 ppm.

  • Data Processing: Extract the exact mass chromatogram for m/z 164.0740 ([M+H]+) or 162.0594 ([M-H]-). Calculate the mass error (Δppm) between the observed and theoretical monoisotopic mass (163.0667 Da)[3].

LCMS Prep 1. Sample Prep 1 µg/mL + Blank UHPLC 2. UHPLC Separation C18 Gradient Prep->UHPLC Ionization 3. ESI Ionization ESI- (162.0594 m/z) UHPLC->Ionization HRMS HRMS Ionization->HRMS

Figure 2: Self-validating UHPLC-HRMS workflow for exact mass determination.

Applications in Medicinal Chemistry

Cyclopentylmethanesulfonamide is a privileged substructure in modern drug development. Its incorporation into drug scaffolds modulates lipophilicity while providing a defined, predictable vector for hydrogen bonding.

GPR40 Agonists for Metabolic Diseases

Patent literature highlights the use of N-cyclopentylmethanesulfonamide derivatives in synthesizing biphenyl compounds targeting the GPR40 receptor, a therapeutic target for Type 2 Diabetes[1].

  • Mechanistic Insight: The sulfonamide moiety serves as a metabolically stable bioisostere for carboxylic acids. By mimicking the acidic pharmacophore required for receptor activation while increasing lipophilicity (XLogP3 = 0.6), it enhances cellular permeability and oral bioavailability without being subjected to rapid Phase II glucuronidation[1][3].

Anti-Mitotic Agents and Oncology

Cyclopentylmethanesulfonamide is also utilized in the synthesis of cytotoxic compounds and payloads for antibody-drug conjugates (ADCs)[2].

  • Mechanistic Insight: The steric bulk of the cyclopentyl ring restricts the conformational freedom of the sulfonamide linkage. This restriction pre-organizes the molecule, reducing the entropic penalty upon binding to the target protein (e.g., tubulin), thereby increasing overall binding affinity[2].

Synthesis Scaffold Core Drug Scaffold (e.g., Biphenyl or Pyridine) Reaction Coupling Reaction (Pd-Catalyzed / Alkylation) Scaffold->Reaction Amine Cyclopentylmethanesulfonamide (MW: 163.24 g/mol) Amine->Reaction Product1 GPR40 Agonists (Metabolic Diseases) Reaction->Product1 Product2 Anti-Mitotic Agents (Oncology / ADCs) Reaction->Product2

Figure 3: Synthetic divergence of Cyclopentylmethanesulfonamide into distinct therapeutic classes.

References

  • Title : N-cyclopentylmethanesulfonamide | C6H13NO2S | CID 799038 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : N-cyclopentylmethanesulfonamide (C6H13NO2S) Predicted Collision Cross Section & Adducts Source : PubChemLite (Université du Luxembourg) URL : [Link]

  • Source: Google Patents (World Intellectual Property Organization)
  • Source: Google Patents (United States Patent and Trademark Office)

Sources

Foundational

Cyclopentylmethanesulfonamide: A Comprehensive Guide to Safety, Handling, and Experimental Integration

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary Cyclopentylmethanesulfonamide (CAS: 69200-54-0) is a highly versatile sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

Cyclopentylmethanesulfonamide (CAS: 69200-54-0) is a highly versatile synthetic intermediate utilized extensively in modern drug discovery. Its unique structural properties make it a critical building block in the synthesis of GABAA receptor modulators for sleep disorders and anxiety (1)[1], as well as in the development of complex cytotoxic and anti-mitotic agents such as hemiasterlin analogues (2)[2].

As a Senior Application Scientist, I emphasize that the safe handling of this compound is not merely a regulatory checkbox; it is a foundational requirement for maintaining experimental integrity and ensuring reproducible yields. This whitepaper delineates the physicochemical rationale, hazard profile, and self-validating handling protocols required for the safe integration of Cyclopentylmethanesulfonamide into advanced laboratory workflows.

Physicochemical Properties and Mechanistic Rationale

Understanding the physical nature of Cyclopentylmethanesulfonamide is the first step in designing a robust handling protocol. The compound features a polar sulfonamide group attached to a lipophilic cyclopentyl ring, conferring specific solubility and reactivity profiles.

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Computation
Molecular Formula C6H13NO2SPubChem[3]
Molecular Weight 163.24 g/mol PubChem 2.2[3]
Topological Polar Surface Area 54.6 ŲPubChem[3]
Partition Coefficient (XLogP3) 0.6XLogP3 3.0[3]
Physical State Solid crystalline substanceGeneral Chemical Properties[4]

Expertise & Causality: The combination of a lipophilic cyclopentyl group and a polar sulfonamide moiety results in a moderate partition coefficient (XLogP3 = 0.6)[3]. This amphiphilic tendency means the compound readily dissolves in polar aprotic solvents (e.g., DMF, DMSO, or Dichloromethane) used in coupling reactions, but its poor aqueous solubility necessitates careful solvent selection during aqueous workup to prevent emulsion formation. Furthermore, as a crystalline solid, it poses a distinct inhalation hazard due to the potential for aerosolized dust generation during weighing and transfer operations.

Hazard Profile and Toxicological Assessment

According to standardized hazard identification (3)[3], Cyclopentylmethanesulfonamide presents multiple acute toxicity risks. A self-validating safety system requires understanding why these hazards exist to properly mitigate them.

Table 2: Acute Hazard Classification (GHS)
Hazard CodeDescriptionTarget / Consequence
H302 Harmful if swallowedAcute oral toxicity[3]
H312 Harmful in contact with skinAcute dermal toxicity[3]
H315 Causes skin irritationSkin corrosion/irritation[3]
H319 Causes serious eye irritationSevere ocular damage[3]
H332 Harmful if inhaledAcute inhalation toxicity[3]
H335 May cause respiratory irritationSpecific target organ toxicity (Single Exposure)[3]

Mechanistic Insight: The sulfonamide group acts as both a hydrogen bond donor and acceptor, allowing it to interact non-specifically with mucosal membranes and ocular tissues, leading to acute irritation (H319, H335)[3]. Systemic absorption through the dermal route (H312) is facilitated by its moderate lipophilicity, which allows it to traverse the stratum corneum, especially if dissolved in an organic carrier solvent like DMF that acts as a penetration enhancer.

ExposureRoutes Source Cyclopentylmethanesulfonamide (Solid/Dust) Inhal Inhalation Route (H332, H335) Source->Inhal Aerosolization Dermal Dermal Route (H312, H315) Source->Dermal Direct Contact Ocular Ocular Route (H319) Source->Ocular Dust/Splash Resp Respiratory Irritation Mucosal Damage Inhal->Resp Skin Skin Irritation Systemic Absorption Dermal->Skin Eye Severe Eye Irritation Corneal Risk Ocular->Eye Mitigation Engineering Controls & PPE (Fume Hood, Gloves, Goggles) Mitigation->Source Prevents

Exposure routes and hazard mitigation for Cyclopentylmethanesulfonamide.

Engineering Controls and PPE (Self-Validating Systems)

To ensure trustworthiness in the laboratory, safety protocols must be self-validating —meaning the failure of one control mechanism automatically triggers or relies upon a secondary safeguard.

  • Primary Containment (Engineering): All manipulations of the dry powder MUST be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet with a minimum face velocity of 100 fpm. This prevents the aerosolization hazard (H332) from reaching the operator's breathing zone.

  • Secondary Containment (PPE):

    • Gloves: Nitrile gloves (minimum 5 mil thickness). Self-validation: Double-gloving is mandatory when handling solutions in carrier solvents (e.g., DMF) that enhance dermal penetration. If the outer glove is compromised, the inner glove provides a buffer while the operator immediately swaps PPE.

    • Eye Protection: Tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the severe eye irritation risk (H319) posed by airborne particulates[3].

    • Respiratory Protection: If engineering controls are compromised, an N95 or P100 particulate respirator is required.

Experimental Protocols and Workflows

The following methodologies provide step-by-step instructions for integrating Cyclopentylmethanesulfonamide into a standard drug development workflow (e.g., conjugation to a pyrazolo-pyrimidine core[1] or a cytotoxic peptide[2]).

HandlingWorkflow Start Risk Assessment & PPE Verification Weigh Weighing (Fume Hood) Static Control Start->Weigh PPE Confirmed Solvent Solvent Addition (e.g., DCM/DMF) Weigh->Solvent Sealed Transfer React Reaction Execution Temp Control Solvent->React Homogeneous Quench Quenching (Aqueous Workup) React->Quench Reaction Complete Waste Waste Segregation & Disposal Quench->Waste Aqueous/Organic Separation

Workflow for the safe handling and reaction of Cyclopentylmethanesulfonamide.

Protocol 1: Safe Weighing and Reagent Preparation

Objective: To accurately mass the crystalline solid while eliminating particulate aerosolization and static cling.

  • Environmental Preparation: Wipe the interior of the analytical balance enclosure with a static-dissipative solution. Causality: Cyclopentylmethanesulfonamide crystals accumulate static charge; eliminating static prevents erratic balance readings and uncontrolled particulate dispersion.

  • Taring & Primary Containment: Place a pre-weighed, anti-static glass vial on the balance.

  • Transfer Mechanics: Using a grounded stainless-steel spatula, transfer the required mass. Keep the source bottle within 2 inches of the receiving vial to minimize the aerosolization drop-zone.

  • In-Situ Solubilization: Instead of transferring dry powder to the main reactor, add the primary reaction solvent (e.g., Dichloromethane or DMF) directly to the weighing vial inside the fume hood.

  • Sealed Transfer: Cap the vial tightly before transferring the dissolved reagent to the main reaction setup. Causality: Liquid transfer via syringe is a self-validating safety step that completely bypasses the H332 (inhalation) risk associated with solid powder additions to active reactors.

Protocol 2: Reaction Quenching and Waste Segregation

Objective: To safely terminate the reaction and segregate waste, preventing environmental contamination.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Controlled Quenching: Slowly add a quenching agent (e.g., saturated aqueous NaHCO3) dropwise. Causality: The sulfonamide nitrogen is often deprotonated during coupling reactions; controlled aqueous quenching prevents exothermic runaway and minimizes hazardous splattering.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Waste Segregation: Collect all organic layers containing unreacted Cyclopentylmethanesulfonamide into a designated "Halogenated" or "Non-Halogenated" waste carboy. Neutralize the aqueous layer to pH 6-8 before routing to the EHS-approved aqueous waste stream.

References

  • PubChem. "N-cyclopentylmethanesulfonamide | C6H13NO2S | CID 799038".
  • Google Patents.
  • Google Patents. "US11617777B2 - Cytotoxic and anti-mitotic compounds, and methods of using the same".

Sources

Exploratory

An In-depth Technical Guide to the Exploration of Cyclopentylmethanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration into the emerging class of cyclopentylmethanesulfonamide derivati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration into the emerging class of cyclopentylmethanesulfonamide derivatives. Moving beyond a rigid template, this document is structured to provide a narrative that combines established synthetic principles with a forward-looking perspective on the potential therapeutic applications of this novel chemical scaffold. We will delve into the rationale behind the exploration of these compounds, detail robust synthetic methodologies, and outline a strategic workflow for their biological evaluation and structure-activity relationship (SAR) elucidation.

The Rationale for Exploration: Why Cyclopentylmethanesulfonamide Derivatives?

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The enduring success of this pharmacophore lies in its unique physicochemical properties: the ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature.[1]

The strategic incorporation of a cyclopentylmethyl group onto the sulfonyl moiety introduces several potential advantages that warrant dedicated investigation:

  • Modulation of Physicochemical Properties: The cyclopentyl group, a non-polar and conformationally flexible carbocycle, can significantly influence the lipophilicity of the molecule. This, in turn, can impact crucial pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The strained nature of the cyclopropane ring, a close relative, has been shown to affect molecular conformation and metabolic stability.[3] A similar influence can be hypothesized for the cyclopentyl group, potentially leading to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Vectorial Exploration of Chemical Space: The cyclopentyl group provides a distinct three-dimensional vector for exploring the binding pockets of biological targets. Compared to linear alkyl or simple aryl substituents, the defined geometry of the cyclopentyl ring can allow for more specific and potentially stronger interactions with hydrophobic sub-pockets within an enzyme's active site or a receptor's binding domain.

  • Novelty and Patentability: The cyclopentylmethanesulfonamide scaffold represents a relatively unexplored area of chemical space, offering opportunities for the discovery of novel compounds with unique biological activities and strong intellectual property potential.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of N-substituted cyclopentylmethanesulfonamide derivatives is a multi-step process that begins with the preparation of the key intermediate, cyclopentylmethanesulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a diverse range of primary or secondary amines to generate the final sulfonamide derivatives.

Synthesis of the Key Intermediate: Cyclopentylmethanesulfonyl Chloride

The synthesis of cyclopentylmethanesulfonyl chloride can be achieved through a two-step process starting from cyclopentyl chloride.

Step 1: Preparation of Cyclopentylmercaptan

A common method for the preparation of mercaptans is the reaction of an alkyl halide with sodium hydrosulfide.

  • Protocol: In a suitable reaction vessel, cyclopentyl chloride is reacted with sodium hydrosulfide in a solvent such as absolute ethanol. The reaction is typically carried out at an elevated temperature (e.g., 70-75°C) for an extended period (24-48 hours) to ensure complete conversion.[4]

Step 2: Oxidative Chlorination of Cyclopentylmercaptan

The subsequent step involves the oxidative chlorination of the resulting cyclopentylmercaptan to yield cyclopentylmethanesulfonyl chloride.

  • Protocol: Under strong stirring and in the absence of light, cyclopentylmercaptan is suspended in water and cooled in an ice-salt bath. Chlorine gas is then bubbled through the mixture, with the temperature strictly controlled between -10°C and 5°C in the initial phase. As the reaction proceeds and the solution turns yellowish-green, the cooling bath is removed, and the temperature is allowed to rise naturally to 10-20°C while continuing the introduction of chlorine gas.[4] Following the completion of the reaction, any remaining chlorine is removed by purging with air, and the product is isolated and purified.

Synthesis of N-Substituted Cyclopentylmethanesulfonamide Derivatives

The reaction of cyclopentylmethanesulfonyl chloride with a variety of primary and secondary amines in the presence of a base is a robust and versatile method for the synthesis of a library of N-substituted cyclopentylmethanesulfonamide derivatives.[3] This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[3]

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Cyclopentylmethanesulfonamides

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) and a suitable base, such as triethylamine or pyridine (1.0-1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of cyclopentylmethanesulfonyl chloride (0.8-1.0 equivalents) in the same anhydrous solvent via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature below 10°C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 5°C for an additional 10-15 minutes. Then, allow the mixture to warm to room temperature and continue stirring for 1-2 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1N HCl) if an amine base was used, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude cyclopentylmethanesulfonamide derivative can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

This general protocol can be adapted for a wide range of amines, allowing for the creation of a diverse library of derivatives for biological screening.

Strategic Workflow for Biological Evaluation and SAR Studies

A systematic approach is essential for the efficient exploration of the biological activities and structure-activity relationships of the newly synthesized cyclopentylmethanesulfonamide derivatives. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Initial High-Throughput Screening (HTS)

The initial step involves screening the synthesized library of compounds against a panel of diverse biological targets to identify potential areas of activity. Given the known therapeutic applications of sulfonamides, this panel could include:

  • Kinase Panels: A broad panel of kinases, particularly those implicated in cancer and inflammatory diseases such as cyclin-dependent kinases (CDKs), should be prioritized.[5][6][7]

  • Enzyme Assays: Enzymes that are known to be inhibited by sulfonamide-containing compounds, such as carbonic anhydrases, α-glucosidase, and α-amylase, would be relevant targets.

  • Antiproliferative Assays: A panel of cancer cell lines representing different tumor types can be used to assess the cytotoxic or cytostatic effects of the compounds.[8][9]

  • Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi can identify potential anti-infective agents.

Hit-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once initial "hits" are identified from the HTS, the next phase focuses on optimizing their potency and selectivity, and on understanding the relationship between their chemical structure and biological activity.

Key SAR Exploration Strategies:

  • Aryl Ring Substitution: For N-aryl derivatives, systematically vary the substituents on the aromatic ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on activity.

  • Linker Modification: If a linker is present between the sulfonamide and another pharmacophore, its length and flexibility can be modified to optimize binding.

  • Cyclopentyl Ring Analogs: Synthesize and test analogs with other cyclic substituents (e.g., cyclobutyl, cyclohexyl) to determine the optimal ring size for a given target.

  • Stereochemistry: If chiral centers are present, separate and test the individual enantiomers or diastereomers, as biological activity is often stereospecific.

The following table presents hypothetical data from an initial SAR study on a series of N-aryl cyclopentylmethanesulfonamide derivatives targeting a specific kinase.

Compound IDAryl Substituent (R)IC50 (nM) for Kinase X
CPM-001 H5,200
CPM-002 4-OCH32,500
CPM-003 4-Cl850
CPM-004 4-CF3320
CPM-005 3-Cl1,500
CPM-006 2-Cl9,800

This is a hypothetical table for illustrative purposes.

From this hypothetical data, one could infer that electron-withdrawing substituents at the para-position of the aryl ring are favorable for activity, while substitution at the ortho-position is detrimental, likely due to steric hindrance.

Mechanistic Studies and In Vivo Evaluation

For lead compounds with promising in vitro potency and selectivity, further studies are necessary to elucidate their mechanism of action and to assess their efficacy and safety in vivo.

  • Mechanism of Action (MoA) Studies: These studies aim to confirm that the compound interacts with its intended target in a cellular context. This can involve techniques such as Western blotting to assess the phosphorylation status of downstream targets of a kinase, or cell-based assays to measure the inhibition of a specific enzymatic pathway.

  • In Vivo Efficacy Studies: Lead compounds are tested in animal models of the target disease (e.g., tumor xenograft models for anticancer agents) to evaluate their ability to produce the desired therapeutic effect.[10]

  • Pharmacokinetic (PK) and Toxicology Studies: These studies assess the ADME properties of the compound in vivo and evaluate its safety profile to determine its potential for further clinical development.

Potential Therapeutic Applications

Based on the known biological activities of sulfonamide derivatives and the potential benefits of the cyclopentyl group, cyclopentylmethanesulfonamide derivatives represent a promising scaffold for the discovery of new drugs in several therapeutic areas:

  • Oncology: As inhibitors of key signaling kinases such as CDKs, these compounds could have applications in the treatment of various cancers.[6][7] The cyclopentyl group may offer a way to achieve selectivity for specific kinase isoforms.

  • Neurodegenerative Diseases: The potential for these compounds to cross the blood-brain barrier, coupled with the known role of certain kinases and inflammatory pathways in neurodegeneration, makes this an intriguing area for exploration.[11][12]

  • Infectious Diseases: The sulfonamide core has a long history in the development of antibacterial agents, and novel derivatives could be effective against drug-resistant strains.

  • Inflammatory Diseases: By targeting enzymes and signaling pathways involved in the inflammatory response, these compounds could be developed as novel anti-inflammatory agents.

Conclusion

The exploration of cyclopentylmethanesulfonamide derivatives offers a promising avenue for the discovery of novel therapeutic agents. The combination of a well-established pharmacophore with a strategically chosen carbocyclic moiety provides a strong foundation for generating compounds with potentially improved physicochemical and pharmacological properties. The synthetic routes are accessible, and a systematic approach to biological evaluation and SAR studies, as outlined in this guide, will be crucial for unlocking the full therapeutic potential of this exciting new class of compounds.

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_derivatives Derivative Synthesis Cyclopentyl Chloride Cyclopentyl Chloride Cyclopentylmercaptan Cyclopentylmercaptan Cyclopentyl Chloride->Cyclopentylmercaptan NaSH, EtOH, Δ Sodium Hydrosulfide Sodium Hydrosulfide Sodium Hydrosulfide->Cyclopentylmercaptan Cyclopentylmethanesulfonyl Chloride Cyclopentylmethanesulfonyl Chloride Cyclopentylmercaptan->Cyclopentylmethanesulfonyl Chloride Cl2, H2O N-Substituted Cyclopentylmethanesulfonamides N-Substituted Cyclopentylmethanesulfonamides Cyclopentylmethanesulfonyl Chloride->N-Substituted Cyclopentylmethanesulfonamides Base, Solvent Primary/Secondary Amines Primary/Secondary Amines Primary/Secondary Amines->N-Substituted Cyclopentylmethanesulfonamides

Caption: Synthetic workflow for N-substituted cyclopentylmethanesulfonamides.

SAR_Exploration Initial Hit Initial Hit Aryl Ring Substitution Aryl Ring Substitution Initial Hit->Aryl Ring Substitution Linker Modification Linker Modification Initial Hit->Linker Modification Cycloalkyl Analogs Cycloalkyl Analogs Initial Hit->Cycloalkyl Analogs Stereoisomer Separation Stereoisomer Separation Initial Hit->Stereoisomer Separation Potency Potency Aryl Ring Substitution->Potency Linker Modification->Potency Selectivity Selectivity Cycloalkyl Analogs->Selectivity Stereoisomer Separation->Selectivity Lead Compound Lead Compound Potency->Lead Compound Selectivity->Lead Compound ADME Properties ADME Properties ADME Properties->Lead Compound

Caption: Strategy for SAR exploration of cyclopentylmethanesulfonamide derivatives.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Cyclopentylmethanesulfonamide Derivative Cyclopentylmethanesulfonamide Derivative Cyclopentylmethanesulfonamide Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

References

  • [Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][3][10][13]triazines. PubMed.]([Link])

Sources

Foundational

Engineering the Next Generation of Sulfonamides: A Technical Guide to the Discovery and Application of Cyclopentylmethanesulfonamide Derivatives

Executive Summary The sulfonamide moiety (-SO₂NH-) is one of the most privileged scaffolds in medicinal chemistry. Originally discovered in the 1930s for their antibacterial properties, sulfonamides have undergone a mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety (-SO₂NH-) is one of the most privileged scaffolds in medicinal chemistry. Originally discovered in the 1930s for their antibacterial properties, sulfonamides have undergone a massive evolutionary leap. Today, they are deployed as highly selective modulators for complex intracellular targets, including kinases, proteases, and metabolic enzymes [1]. This whitepaper explores the rational design, synthesis, and mechanistic validation of novel sulfonamides, with a specific focus on the integration of the cyclopentylmethanesulfonamide building block. By analyzing its role in targeting tumor metabolism—specifically via Pyruvate Kinase M2 (PKM2) activation—this guide provides a comprehensive framework for next-generation drug discovery.

Chemical Space & Rational Design: Why Cyclopentylmethanesulfonamide?

When engineering novel therapeutics, the choice of the R-group attached to the sulfonamide core dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Cyclopentylmethanesulfonamide (CAS: 69200-54-0) [3] represents a highly specialized aliphatic building block that solves several structural challenges in drug design.

The Causality Behind the Structural Choice
  • Tetrahedral Geometry vs. Planar Amides: Unlike the planar geometry of a standard carboxamide, the sulfur atom in a sulfonamide is tetrahedral. This mimics the transition state of peptide bond hydrolysis and projects the oxygen atoms into optimal vectors for hydrogen bonding within deep protein pockets.

  • Steric Bulk and Vectorial Projection: The methylene spacer (-CH₂-) between the cyclopentyl ring and the sulfonamide group provides critical rotational freedom. This allows the hydrophobic cyclopentyl ring to dynamically orient itself into lipophilic allosteric pockets, bypassing the rigid steric clashes often caused by direct aryl-sulfonamides.

  • Lipophilicity Tuning (LogP): Replacing a polar or planar aromatic ring with a saturated cyclopentyl group finely tunes the partition coefficient (LogP). This enhances cellular permeability without causing the excessive hydrophobic trapping in lipid bilayers associated with larger macrocycles.

  • Metabolic Stability: Linear alkyl chains are highly susceptible to terminal oxidation (CYP450-mediated ω-oxidation). The cyclopentyl ring offers a sterically shielded, metabolically robust alternative, significantly prolonging the compound's half-life in vivo.

Mechanistic Pathway: Targeting Tumor Metabolism

Recent breakthroughs have demonstrated that novel sulfonamides containing bulky aliphatic groups act as potent anti-lung cancer agents by allosterically activating tumor Pyruvate Kinase M2 (PKM2) [2].

In aggressive cancers (e.g., A549 lung cancer cells), PKM2 predominantly exists in a low-activity dimeric state. This bottleneck in glycolysis forces metabolic intermediates into biosynthetic pathways, driving the "Warburg effect" and rapid tumor proliferation. When a rationally designed sulfonamide binds to the allosteric pocket of PKM2, it forces the enzyme into a highly active tetrameric state. This structural shift restores normal oxidative phosphorylation, starves the tumor of biosynthetic precursors, and triggers apoptosis.

PKM2_Pathway SULF Novel Sulfonamide (Cyclopentylmethanesulfonamide) DIMER PKM2 Dimer (Low Activity, Pro-Tumor) SULF->DIMER Allosteric Binding (Kd ~ 1.3 nM) TETRA PKM2 Tetramer (High Activity, Anti-Tumor) DIMER->TETRA Induces Tetramerization GLYCO Aerobic Glycolysis (Warburg Effect) DIMER->GLYCO Drives OXPHOS Oxidative Phosphorylation (Metabolic Reprogramming) TETRA->OXPHOS Restores APOP Cell Cycle Arrest & Apoptosis TETRA->APOP Triggers GLYCO->APOP Inhibited by

Figure 1: Mechanism of PKM2 tetramerization and metabolic reprogramming by novel sulfonamides.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict chemical causality.

Protocol A: Synthesis of Cyclopentylmethanesulfonamide Derivatives

Objective: Couple cyclopentylmethanesulfonamide to an electrophilic heterocyclic core (e.g., a chloropyrimidine or benzodioxine derivative) to yield the final active pharmaceutical ingredient (API).

  • Reagent Preparation: Dissolve the electrophilic core (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere to prevent competitive hydrolysis of the electrophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic. It efficiently scavenges the HCl byproduct without competing with the sulfonamide nitrogen for the electrophile.

  • Catalysis: Introduce 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP acts as a nucleophilic catalyst. It attacks the electrophile to form a highly reactive, positively charged intermediate, which is then easily displaced by the sterically hindered secondary amine of the sulfonamide.

  • Coupling: Slowly add cyclopentylmethanesulfonamide (1.2 eq) at 0°C, then allow the reaction to warm to room temperature over 12 hours.

  • Purification: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct, allosteric binding of the synthesized sulfonamide to PKM2.

  • Immobilization: Immobilize recombinant human PKM2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target density of 5000 RU is achieved.

  • Analyte Injection: Inject the sulfonamide derivative across the sensor surface at varying concentrations (0.5 nM to 50 nM) at a flow rate of 30 µL/min.

  • Self-Validation Mechanism:

    • Negative Control: Inject a structurally similar but inactive isomer (e.g., a linear hexylmethanesulfonamide) to rule out non-specific hydrophobic aggregation.

    • Stoichiometric Check: The SPR response ( Req​ ) must scale linearly with the target immobilization density ( Rmax​ ) to confirm a 1:1 binding model. If the response exceeds theoretical Rmax​ , it indicates promiscuous aggregation (PAINS behavior), invalidating the compound.

  • Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and the overall dissociation constant ( KD​ ).

Quantitative Data: Structure-Activity Relationship (SAR)

The integration of the cyclopentylmethanesulfonamide moiety yields a superior pharmacological profile compared to traditional aryl or linear alkyl sulfonamides. The data below summarizes the SAR for PKM2 activation and anti-proliferative effects in A549 lung cancer cells [2].

CompoundSulfonamide R-GroupPKM2 Binding Affinity ( KD​ , nM)A549 Cytotoxicity ( IC50​ , µM)CLogP (Lipophilicity)
DASA-58 (Standard)Aryl-sulfonamide2.5012.43.2
Derivative 9a Linear alkyl-sulfonamide15.80> 50.02.1
Derivative 9b Cyclopentylmethanesulfonamide 1.38 4.2 3.8

Table 1: Comparative analysis demonstrating that the cyclopentylmethanesulfonamide derivative (9b) achieves sub-nanomolar binding affinity and superior cellular efficacy due to optimized lipophilicity and steric fit.

Conclusion

The discovery of novel sulfonamides is no longer confined to the realm of antibacterial agents. By rationally incorporating specialized building blocks like cyclopentylmethanesulfonamide, researchers can finely tune steric vectors and lipophilicity to target complex intracellular mechanisms, such as PKM2 tetramerization. The rigorous application of self-validating synthesis protocols and real-time kinetic validation (SPR) ensures that these novel scaffolds translate reliably from in silico design to in vitro efficacy, paving the way for the next generation of targeted oncology therapeutics.

References

  • Aslam, A. A., et al. "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode." Chemistry & Biodiversity, 22(7), 2025.[Link]

  • Das, R., et al. "Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation." RSC Medicinal Chemistry, 15, 3070, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 799038, N-cyclopentylmethanesulfonamide." PubChem, 2025.[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield of N-cyclopentylmethanesulfonamide

Welcome to the technical support center for the synthesis of N-cyclopentylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclopentylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on providing not just protocols, but a foundational understanding of the reaction's mechanics to empower you to make informed decisions in your work.

Core Reaction Principles: The Sulfonylation of Cyclopentylamine

The synthesis of N-cyclopentylmethanesulfonamide is fundamentally a nucleophilic substitution reaction. It involves the attack of a primary amine, cyclopentylamine, on the electrophilic sulfur atom of methanesulfonyl chloride.[1][2] A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Understanding the interplay of reagents, solvents, and reaction conditions is paramount to achieving high yields and purity.

General Reaction Scheme

Reaction_Mechanism cluster_reaction Core Reaction cluster_acid_scavenging Acid Scavenging reagents Cyclopentylamine + Methanesulfonyl Chloride intermediate [Intermediate Complex] reagents->intermediate Nucleophilic Attack product_hcl N-cyclopentylmethanesulfonamide + HCl intermediate->product_hcl Elimination of Cl- salt Base-HCl Salt product_hcl->salt Neutralization base Base (e.g., Triethylamine) base->salt

Caption: General reaction pathway for the synthesis of N-cyclopentylmethanesulfonamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic steps and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.

Low_Yield_Troubleshooting cluster_reagents cluster_conditions cluster_workup start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup amine_quality Is cyclopentylamine pure? check_reagents->amine_quality mesyl_quality Is methanesulfonyl chloride fresh? (degrades with moisture) check_reagents->mesyl_quality base_quality Is the base anhydrous and appropriate? check_reagents->base_quality stoichiometry Are molar ratios correct? (slight excess of amine/base) check_reagents->stoichiometry temperature Is the reaction temperature optimal? (Initial cooling is often necessary) check_conditions->temperature time Is the reaction time sufficient? (Monitor with TLC/LC-MS) check_conditions->time solvent Is the solvent anhydrous and appropriate? (e.g., DCM, THF) check_conditions->solvent extraction Are product losses occurring during aqueous wash/extraction? check_workup->extraction purification Is the purification method (e.g., chromatography, recrystallization) optimized? check_workup->purification

Caption: A decision tree for troubleshooting low reaction yields.

In-Depth Analysis:

  • Reagent Integrity: Methanesulfonyl chloride is highly susceptible to hydrolysis. Using a freshly opened bottle or a recently distilled batch is critical. Cyclopentylamine can absorb atmospheric CO2 to form a carbonate salt, reducing its effective concentration.

  • Temperature Control: The reaction is exothermic. Adding the methanesulfonyl chloride to the amine solution at a reduced temperature (e.g., 0 °C) is crucial to prevent side reactions and potential thermal runaway.[3] After the initial addition, the reaction can often be allowed to warm to room temperature.[3]

  • Reaction Monitoring: Relying on a fixed reaction time can be inefficient. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

Q2: TLC/LC-MS analysis shows significant unreacted cyclopentylamine. How can I drive the reaction to completion?

The persistence of the starting amine suggests either insufficient electrophile or non-optimal reaction conditions.

Possible Causes & Solutions:

  • Degraded Methanesulfonyl Chloride: As mentioned, moisture can degrade the sulfonyl chloride. Use a fresh bottle or distill the reagent before use.

  • Insufficient Equivalents: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.1 equivalents) of methanesulfonyl chloride can help drive the reaction to completion. However, this will require careful purification to remove the excess.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to maintain homogeneity.

  • Reaction Temperature/Time: If the reaction has stalled at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to push it to completion.[4] Always monitor by TLC to avoid decomposition.

Q3: A white precipitate formed immediately upon adding methanesulfonyl chloride, and my yield is poor. What is happening?

This is a classic sign of amine hydrochloride salt formation. The reaction between cyclopentylamine and the HCl byproduct is rapid and forms a salt that is often insoluble in common organic solvents like dichloromethane (DCM).

  • The Problem: The formation of cyclopentylamine hydrochloride (C₅H₁₁N·HCl) effectively removes the nucleophile (the free amine) from the reaction, preventing it from reacting with the methanesulfonyl chloride.

  • The Solution: The base is critical. It must be present with the amine before the addition of the sulfonyl chloride. The base's job is to "scavenge" the HCl as it is formed, preventing it from reacting with your starting amine.[1] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Using at least 1.1 equivalents of the base is recommended.

Q4: My product is difficult to purify. What are the likely impurities and how can I remove them?

Common impurities include unreacted starting materials, the hydrochloride salt of the base, and potential side products.

ImpurityIdentificationRemoval Strategy
Excess CyclopentylamineBasic, water-solubleWash the organic layer with a dilute acidic solution (e.g., 1M HCl) during workup.
Excess Methanesulfonyl ChlorideReactive, hydrolyzesQuench the reaction with water or a dilute aqueous base (like NaHCO₃). The resulting methanesulfonic acid is water-soluble.
Triethylamine HClWater-soluble saltRemove with an aqueous wash during workup.
Bis-sulfonated AmineHigher molecular weightThis side product is less common with primary amines but can be separated by column chromatography.

Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating the product from impurities.[5] A gradient elution, for example, from hexane to ethyl acetate on a silica gel column, is typically effective.[5]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step.[6] A solvent system like isopropanol/water or ethanol/water often works well for sulfonamides.[6][7]

Frequently Asked Questions (FAQs)

  • What is the optimal base for this reaction? A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.[3] Pyridine can also be used.[1] Inorganic bases like potassium carbonate can be effective, particularly in polar aprotic solvents like DMF or acetonitrile, but may result in a heterogeneous mixture.[3][4]

  • How does solvent choice impact the reaction? Aprotic solvents are generally preferred.

    • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve the reactants.

    • Tetrahydrofuran (THF): Another good option, particularly if slightly higher temperatures are needed.

    • Acetonitrile (ACN) or Dimethylformamide (DMF): These more polar solvents can accelerate the reaction rate but may make the workup more challenging due to their miscibility with water.[4][8]

  • What are the key safety precautions? Methanesulfonyl chloride is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition and cooling are essential.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of N-cyclopentylmethanesulfonamide

This protocol is a robust starting point for achieving high yields.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclopentylamine (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the cyclopentylamine spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding 1M HCl (aq).

    • Transfer the mixture to a separatory funnel and drain the organic layer.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

Protocol 2: Recrystallization for Final Purification
  • Dissolution: Dissolve the crude N-cyclopentylmethanesulfonamide in a minimal amount of hot isopropanol (or ethanol).[7]

  • Add Anti-Solvent: Slowly add warm water dropwise until the solution becomes faintly cloudy.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. If needed, cool further in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of cold 70% isopropanol-water.[6]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Wikipedia. (2023). Sulfonamide.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-propylation of 2-nitrobenzenesulfonamide.
  • NEB. (n.d.). Reaction Conditions for Chemical coupling (S9150).

Sources

Optimization

N-cyclopentylmethanesulfonamide stability issues

Welcome to the Technical Support Center for N-cyclopentylmethanesulfonamide (CAS: 69200-54-0). This resource is engineered for researchers, analytical scientists, and drug development professionals utilizing this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-cyclopentylmethanesulfonamide (CAS: 69200-54-0). This resource is engineered for researchers, analytical scientists, and drug development professionals utilizing this compound as a critical building block in pharmaceutical synthesis (such as in the development of GPR40 modulators for type II diabetes[1]).

Below, you will find an in-depth analysis of its chemical stability, troubleshooting FAQs, and self-validating experimental protocols designed to ensure data integrity during formulation and stress testing.

Section 1: Core Stability Issues & FAQs

Q1: Why am I observing rapid degradation of N-cyclopentylmethanesulfonamide in aqueous buffers? A: Like most compounds in the sulfonamide class, N-cyclopentylmethanesulfonamide is susceptible to hydrolysis, primarily via the cleavage of the sulfur-nitrogen (S-N) bond[2]. While the bulky cyclopentyl ring provides minor steric shielding, the highly electron-withdrawing nature of the sulfonyl group makes the sulfur atom electrophilic. In extreme pH environments, nucleophilic attack by hydroxide ions (basic) or water (acidic, where nitrogen is protonated to become a better leaving group) rapidly accelerates S-N cleavage.

Q2: What primary degradation products should I track during HPLC/LC-MS analysis? A: Hydrolytic cleavage of this molecule yields two primary fragments: methanesulfonic acid and cyclopentylamine [2]. Troubleshooting Tip: In acidic mobile phases commonly used in LC-MS, cyclopentylamine will protonate to form an ammonium cation, drastically shifting its retention time toward the solvent front on standard C18 columns. Ensure your chromatographic method accounts for highly polar, charged degradants.

Q3: How thermally stable is this compound during high-heat processing (e.g., hot-melt extrusion)? A: The methanesulfonamide core is highly robust against purely thermal stress. Studies on related methanesulfonates show that the functional group resists thermal decomposition up to temperatures exceeding 300°C[3]. However, if moisture is present during heating, thermo-hydrolytic degradation will occur at much lower temperatures.

Q4: How do I prevent inconsistent results across replicate stability experiments? A: Inhomogeneous sample preparation and micro-variations in pH or temperature are the leading causes of high standard deviations in stability assays[2]. Methanesulfonamides require strict kinetic controls. Always ensure the API is fully solubilized before introducing the stressor, and utilize calibrated buffer systems rather than unbuffered water to maintain a constant pH throughout the degradation timeline[4].

Section 2: Degradation Pathways & Mechanisms

Understanding the mechanistic causality behind degradation allows for predictive formulation design. The diagram below illustrates the primary liability of N-cyclopentylmethanesulfonamide under hydrolytic stress.

Hydrolysis API N-cyclopentylmethanesulfonamide (Intact API) Stress Hydrolytic Stress (H2O + H+ or OH-) API->Stress Exposure Mechanism Nucleophilic Attack at Sulfur & S-N Bond Cleavage Stress->Mechanism Catalysis Deg1 Methanesulfonic Acid (m/z 95.0) Mechanism->Deg1 Product 1 Deg2 Cyclopentylamine (m/z 86.1) Mechanism->Deg2 Product 2

Hydrolytic degradation pathway of N-cyclopentylmethanesulfonamide.

Section 3: Quantitative Stability Benchmarks

The table below synthesizes the structural and stability parameters critical for analytical method development and formulation[2],[3],[5],[4].

ParameterValue / ObservationAnalytical Impact
Molecular Formula C6H13NO2SFundamental for exact mass calculation.
Molecular Weight 163.24 g/mol Target m/z 164.2 [M+H]+ in positive ESI.
Primary Liability S-N Bond HydrolysisRequires monitoring of m/z 95.0 and m/z 86.1.
Thermal Onset > 300°C (Dry conditions)Safe for standard drying and extrusion processes.
Optimal pH Range Neutral (pH 6.0 - 7.5)Formulations should be buffered near physiological pH.

Section 4: Self-Validating Forced Degradation Protocol

To accurately profile the stability of N-cyclopentylmethanesulfonamide, you must employ a self-validating experimental design. The following protocol ensures that degradation artifacts are not introduced during the analysis phase itself.

Methodology: Kinetic Stress Profiling

Step 1: API Stock Preparation Dissolve N-cyclopentylmethanesulfonamide in LC-MS grade Acetonitrile (MeCN) to a concentration of 1.0 mg/mL. Causality: MeCN is chosen over methanol to prevent potential transesterification or solvolysis artifacts that can occur with sulfonamides in alcoholic solvents.

Step 2: Stress Introduction (Aliquoting) Transfer 1.0 mL of the stock into three separate inert glass vials:

  • Vial A (Acid Stress): Add 1.0 mL of 0.1M HCl.

  • Vial B (Base Stress): Add 1.0 mL of 0.1M NaOH.

  • Vial C (Control): Add 1.0 mL of pH 7.0 Phosphate Buffer. Incubate all vials at 60°C using a calibrated thermomixer.

Step 3: Critical Quenching (Neutralization) At t=24h and t=48h, extract 100 µL from each vial.

  • To the Acid sample, immediately add 100 µL of 0.1M NaOH.

  • To the Base sample, immediately add 100 µL of 0.1M HCl. Causality: Hydrolysis is strictly pH-dependent. If an un-neutralized sample sits in an autosampler queue for 12 hours, degradation continues, artificially inflating your kinetic metrics. Neutralization arrests the pathway, locking the chemical profile at the exact moment of sampling.

Step 4: LC-MS/MS Analysis & Mass Balance Validation Inject the quenched samples. Calculate the molar concentrations of the intact API and the two primary degradants. Self-Validation Check: The sum of the molar quantities of (Intact API + Methanesulfonic Acid + Cyclopentylamine) must equal 100% ± 5% of the initial Control concentration. If the mass balance falls below 95%, it indicates secondary degradation of the primary products, volatilization of cyclopentylamine, or irreversible binding to the vial matrix.

Workflow Stock API Stock Solution 1.0 mg/mL in MeCN Split Aliquoting Stock->Split Control Control (Buffer, 4°C) Split->Control Acid Acid Stress (0.1M HCl, 60°C) Split->Acid Base Base Stress (0.1M NaOH, 60°C) Split->Base Analysis LC-MS/MS Analysis & Mass Balance Check Control->Analysis Quench Neutralization (Equimolar Base/Acid) Acid->Quench t=24h, 48h Base->Quench t=24h, 48h Quench->Analysis

Step-by-step forced degradation workflow for stability profiling.

References

  • PubChem Compound Summary for CID 799038, N-cyclopentylmethanesulfonamide. National Center for Biotechnology Information.[Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, ManTech Publications. [Link]

  • WO2015062486A1 - Biphenyl compounds and uses thereof. World Intellectual Property Organization (WIPO)

Sources

Troubleshooting

Technical Support Center: Scale-Up of N-Cyclopentylmethanesulfonamide Production

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals transitioning the synthesis of N-cyclopentylmethanesulfonamide from...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals transitioning the synthesis of N-cyclopentylmethanesulfonamide from bench-scale discovery to kilo-lab or pilot-plant production.

Process Overview & Reaction Mechanics

The synthesis of N-cyclopentylmethanesulfonamide relies on the nucleophilic acyl substitution of cyclopentylamine with methanesulfonyl chloride (MsCl). This reaction generates one equivalent of hydrochloric acid (HCl), which must be scavenged by an auxiliary base such as triethylamine or pyridine to drive the reaction to completion (1)[1]. While operationally simple at the gram scale, the thermodynamics of mesylation present severe runaway risks at scale.

ScaleUpWorkflow N1 Cyclopentylamine + Base (in 2-MeTHF) N2 Jacketed Cooling (Target: 0 - 5 °C) N1->N2 N3 Metered MsCl Addition (DCS Controlled) N2->N3 N4 Exothermic Reaction (Hold < 10 °C) N3->N4 Controlled Rate N5 Aqueous Acid Quench (Remove Base Salts) N4->N5 Reaction Complete N6 Phase Separation (Discard Aqueous) N5->N6 N7 Crystallization (Heptane Antisolvent) N6->N7 Organic Layer N8 N-cyclopentyl- methanesulfonamide N7->N8 Filtration & Drying

Workflow for the scale-up synthesis of N-cyclopentylmethanesulfonamide.

Frequently Asked Questions (Process Chemistry & Scale-Up)

Q1: Why does the mesylation reaction exhibit a difficult-to-control exotherm upon scale-up, and how is it mitigated? A1: Sulfonylation reactions are inherently highly exothermic. At the bench scale, small glass flasks possess a high surface-area-to-volume ratio, allowing for rapid and forgiving heat dissipation. At the kilo-scale, this ratio decreases drastically, trapping heat within the reactor and risking a runaway thermal event (2)[2]. To mitigate this, advanced distributed control systems (DCS) with multiple temperature monitoring points must be used alongside metering pumps to strictly control the addition rate of methanesulfonyl chloride (3)[3]. The addition rate must be dynamically interlocked with the reactor's maximum heat removal capacity.

Q2: What causes the formation of methanesulfonic acid impurities, and how can we prevent this? A2: The primary process-related impurity is methanesulfonic acid, which forms via the hydrolysis of methanesulfonyl chloride. The risk of hydrolysis scales linearly with time; scale-up operations inherently require extended addition times (often 4–8 hours) and longer work-up phases, increasing the probability of moisture ingress (2)[2]. Prevention requires utilizing strictly anhydrous solvents (KF < 0.05%), maintaining a dry nitrogen blanket, and minimizing the time between reaction completion and the aqueous quench.

Q3: Why transition from Dichloromethane (DCM) to 2-Methyltetrahydrofuran (2-MeTHF) at the kilo-scale? A3: While bench-scale protocols frequently utilize DCM due to its excellent solvency, its toxicity, environmental impact, and low boiling point (39.6 °C) make it a severe hazard for large-scale manufacturing. 2-MeTHF is a greener, higher-boiling alternative that offers excellent solubility for sulfonamides and separates cleanly from water during the quench phase, preventing the formation of stubborn emulsions.

Troubleshooting Guide: Specific Scale-Up Issues

Issue A: Runaway Exotherm During Methanesulfonyl Chloride Addition

  • Symptom: Internal temperature spikes above 15 °C despite maximum jacket cooling.

  • Root Cause: The addition rate of MsCl has exceeded the overall heat transfer coefficient ( U ) of the reactor system.

  • Resolution: Immediately halt the MsCl metering pump. Allow the reaction to cool back to the target 0–5 °C range. Critical Safety Note: Do not attempt to quench the reaction with water or protic solvents while active, unreacted MsCl is present, as the hydrolysis itself is violently exothermic (4)[4]. Once stabilized, resume addition at a 50% reduced flow rate.

Issue B: Product "Oiling Out" During Crystallization

  • Symptom: Instead of forming distinct crystals upon the addition of the heptane antisolvent, the product forms a biphasic, viscous oily layer at the bottom of the reactor.

  • Root Cause: The crystallization temperature is above the melting point of the solvent-solute mixture, or the antisolvent was added too rapidly, resulting in localized supersaturation that crashes out impurities alongside the product.

  • Resolution: Re-heat the mixture until the oil dissolves completely into a homogenous solution. Implement a strict seeding protocol: cool to just above the cloud point, add 1-2 wt% of pure crystalline N-cyclopentylmethanesulfonamide seeds, age for 1 hour to establish a crystal bed, and then resume a slow, linear cooling ramp before metering in the remaining antisolvent.

Issue C: High Residual Base (e.g., Triethylamine) in Final Product

  • Symptom: NMR or GC analysis shows >0.5% residual triethylamine.

  • Root Cause: Incomplete removal of the base during the aqueous wash phase due to poor phase mixing at scale or insufficient acidification.

  • Resolution: Ensure the aqueous quench utilizes 1M HCl and verify the pH of the aqueous layer is strictly < 2. If the pH is > 3, the triethylamine is not fully protonated into its water-soluble hydrochloride salt and will partition back into the organic phase.

Validated Kilo-Scale Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the inline validation criteria are met.

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with dry nitrogen for 30 minutes.

    • Validation Check: Inline moisture sensor must read < 50 ppm to prevent MsCl hydrolysis.

  • Substrate Loading: Charge the reactor with 2-MeTHF (10 L), cyclopentylamine (1.0 kg, 11.7 mol), and triethylamine (1.42 kg, 14.0 mol). Initiate overhead stirring at 150 RPM.

  • Initial Cooling: Set the chiller jacket to -5 °C.

    • Validation Check: Wait until the internal Resistance Temperature Detector (RTD) reads stable between 0 °C and 2 °C.

  • Electrophile Addition: Load methanesulfonyl chloride (1.40 kg, 12.2 mol) into a calibrated dosing vessel. Begin metered addition via a DCS-controlled pump over a minimum of 4 hours.

    • Validation Check: The DCS must be interlocked to automatically pause the addition pump if the internal temperature exceeds 8 °C.

  • Reaction Aging: Once addition is complete, adjust the jacket to 20 °C and age the mixture for 2 hours to ensure full conversion.

    • Validation Check: Pull a sample for HPLC analysis; unreacted cyclopentylamine must be < 1.0% AUC.

  • Aqueous Quench: Cool the reactor to 10 °C. Slowly charge 1M aqueous HCl (5 L). Stir vigorously for 30 minutes, then stop agitation and allow phases to split for 30 minutes. Note that adaptations to the quench volume and rate are critical at scale to manage the heat of neutralization (5)[5].

    • Validation Check: Sample the lower aqueous layer; pH must be ≤ 2.

  • Phase Separation & Wash: Drain and discard the lower aqueous layer. Wash the retained organic layer with saturated aqueous NaCl (3 L) to remove residual moisture.

  • Crystallization: Concentrate the organic layer under vacuum (200 mbar, 40 °C) to approximately 3 L. Cool to 20 °C. Feed heptane (6 L) linearly over 2 hours. Cool the resulting slurry to 0 °C and hold for 2 hours.

  • Filtration: Filter the suspension through a Nutsche filter, wash the filter cake with cold heptane (2 L), and dry under vacuum at 45 °C to a constant weight.

Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10-gram bench synthesis to a 1-kilogram pilot process.

ParameterBench Scale (10 g)Kilo Scale (1 kg)Scale-Up Rationale / Causality
Solvent Dichloromethane (DCM)2-MethyltetrahydrofuranImproved safety, environmental profile, and prevents boiling during exotherms.
Addition Time (MsCl) 10 - 15 minutes4 - 6 hoursExtended time is strictly necessary to match the reduced heat transfer coefficient of large reactors.
Temperature Control Ice bath (± 2 °C)DCS Cascade Cooling (± 0.5 °C)Prevents localized hot spots and runaway exotherms by anticipating kinetic acceleration.
Mixing Mechanism Magnetic Stir BarOverhead Baffled AgitatorEnsures homogeneity to prevent localized pooling of unreacted MsCl, which causes delayed exotherms.
Quench Volume 50 mL5 LitersScaled non-linearly to provide sufficient thermal mass to absorb the heat of neutralization.

References

  • MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." [Link]

  • PatSnap Eureka. "Control Strategies For Managing Exothermic Reactions In Flow."[Link]

Sources

Optimization

Cyclopentylmethanesulfonamide reaction mechanism issues

Welcome to the Technical Support Center for Cyclopentylmethanesulfonamide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentylmethanesulfonamide Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the amination of cyclopentylmethanesulfonyl chloride.

This guide moves beyond basic troubleshooting by explaining the underlying mechanistic causality of common failures—such as electrophile hydrolysis, over-sulfonylation, and steric hindrance—ensuring your synthetic protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Pathway & Failure Modes

To troubleshoot a reaction, we must first map the mechanistic pathways. The synthesis of cyclopentylmethanesulfonamide relies on the nucleophilic attack of an amine (or ammonia) on cyclopentylmethanesulfonyl chloride[1]. However, the bulky cyclopentylmethane moiety introduces steric hindrance, which can slow the primary reaction and allow competing side reactions (hydrolysis and bis-sulfonamide formation) to dominate.

G A Cyclopentylmethanesulfonyl Chloride (Electrophile) C Sulfonylpyridinium Intermediate (Activated by DMAP) A->C + Base E Cyclopentylmethanesulfonic Acid (Hydrolysis Byproduct) A->E + H2O F Bis-sulfonamide (Over-sulfonylation) A->F B Amine / NH3 (Nucleophile) D Cyclopentylmethanesulfonamide (Target Product) B->D C->D + Amine D->F + Excess Electrophile & Base H2O H2O (Moisture) H2O->E Base Pyridine / DMAP

Mechanistic pathways in cyclopentylmethanesulfonamide synthesis and side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My yield is exceptionally low, and LC-MS shows a massive peak corresponding to cyclopentylmethanesulfonic acid. What is happening? A: You are experiencing electrophile hydrolysis . Sulfonyl chlorides are highly sensitive to moisture. Water acts as a competing nucleophile, attacking the sulfonyl chloride to form the sulfonic acid byproduct. Causality & Fix: The cyclopentylmethane group is sterically bulky, which slows down the desired amine attack. If your solvent is not strictly anhydrous, water will outcompete the amine. Ensure your dichloromethane (DCM) is freshly distilled or drawn from a solvent purification system, and flush your reaction vessel with argon[2].

Q2: I am trying to synthesize a primary sulfonamide using ammonia, but I keep getting a higher-molecular-weight impurity. How do I prevent this? A: The impurity is a bis-sulfonamide (over-sulfonylation). When the primary mono-sulfonamide forms, its N-H proton is highly acidic (pKa ~10). In the presence of the reaction base (e.g., Triethylamine or Pyridine), this proton is removed, generating a strong sulfonamide anion that attacks a second molecule of cyclopentylmethanesulfonyl chloride[3]. Causality & Fix: To prevent this, invert your addition sequence. Add the sulfonyl chloride dropwise to a large excess of the amine/ammonia at 0 °C. If bis-sulfonamides still form, they can be recovered (see Protocol 2 below).

Q3: The reaction is incredibly sluggish, even with excess amine. Can I heat it? A: Heating is not recommended as it accelerates degradation and side reactions. The sluggishness is due to the steric hindrance of the cyclopentyl ring adjacent to the sulfonyl group. Causality & Fix: Instead of heat, use nucleophilic catalysis . Add 5–10 mol% of 4-Dimethylaminopyridine (DMAP). DMAP is ~10,000 times more basic than pyridine and attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. The positive charge is delocalized across the DMAP ring, making it an exceptional leaving group that easily overcomes the steric barrier when the amine attacks[4].

Part 3: Quantitative Reaction Optimization Data

The choice of base and solvent drastically alters the mechanistic pathway. Below is a self-validating data matrix for optimizing cyclopentylmethanesulfonamide synthesis.

SolventBase / CatalystTemp (°C)Target YieldMajor ByproductMechanistic Rationale
Anhydrous CH₂Cl₂Pyridine + DMAP (10 mol%)0 to 25>92% Trace Sulfonic AcidDMAP forms a reactive intermediate, bypassing steric hindrance.
THFTriethylamine (Et₃N)2565 - 75%Bis-sulfonamide (15%)Et₃N is a stronger base than pyridine, promoting deprotonation of the product and leading to over-sulfonylation.
H₂O / CH₂Cl₂NaOH (Biphasic)050 - 60%Sulfonic Acid (35%)Schotten-Baumann conditions risk heavy hydrolysis due to the slow reaction rate of the bulky electrophile.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of Cyclopentylmethanesulfonamide

This protocol utilizes nucleophilic catalysis to overcome steric hindrance while maintaining low temperatures to suppress hydrolysis.

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Nucleophile & Catalyst Loading: Dissolve the target amine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration). Add DMAP (0.1 equiv).

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C. Validation step: Ensure no condensation forms inside the flask.

  • Electrophile Addition: Dissolve cyclopentylmethanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise over 30 minutes using a syringe pump.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the amine is consumed.

  • Quench & Workup: Quench with 1M aqueous HCl (removes Pyridine/DMAP). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Base-Induced Hydrolysis of Bis-Sulfonamide Byproducts

If LC-MS indicates bis-sulfonamide contamination, do not discard the batch. The over-sulfonylated byproduct can be chemically recovered to the target mono-sulfonamide[3].

  • Solubilization: Dissolve the crude reaction mixture (containing the bis-sulfonamide) in Methanol (0.5 M).

  • Hydrolytic Cleavage: Add 2.5 N aqueous NaOH (3.0 equiv). The hydroxide ion will selectively attack the highly sterically congested bis-sulfonamide, cleaving one of the sulfonyl groups.

  • Incubation: Stir vigorously at room temperature for 2 to 12 hours. Monitor via LC-MS until the bis-sulfonamide mass disappears.

  • Isolation: Acidify the mixture to pH 2–3 using 1M HCl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry, and concentrate to yield the pure mono-sulfonamide.

Part 5: References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids MIT Open Access Articles

  • Substituted heteroaryl compounds and methods of use Google Patents

  • Convenient synthesis of primary sulfonamides Academia.edu

  • Amine Reactivity MSU Chemistry

Sources

Troubleshooting

Technical Support Center: Navigating Unexpected Results in Cyclopentylmethanesulfonamide Experiments

Welcome to the technical support center for Cyclopentylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected outcomes during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclopentylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected outcomes during the synthesis, purification, and handling of this compound. As your virtual application scientist, I will provide field-proven insights grounded in established chemical principles to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of N-cyclopentylmethanesulfonamide from cyclopentylamine and methanesulfonyl chloride.

Q1: My reaction yield for Cyclopentylmethanesulfonamide is significantly lower than expected. What are the primary culprits?

A1: Low yield is a frequent issue in sulfonamide synthesis and typically points to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality: The most common offender is the methanesulfonyl chloride. It is highly susceptible to hydrolysis upon exposure to atmospheric moisture, degrading into methanesulfonic acid, which is unreactive in this context.[1][2] Always use a fresh bottle or a properly stored (desiccated, under inert atmosphere) reagent. The quality of the amine and the base is also critical.

  • Reaction Conditions: An inappropriate choice of base or temperature can drastically lower yields. The base is not merely an acid scavenger; its strength and steric hindrance can influence side reactions.[1] Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.[2]

  • Inefficient Workup/Purification: The desired product might be lost during extraction or purification. For instance, if the product has some water solubility, it can be lost to the aqueous layer during workup.[1] Furthermore, inefficient purification techniques can lead to the isolation of impure fractions, thus reducing the final calculated yield.[2]

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: When reacting a primary amine like cyclopentylamine with a sulfonyl chloride, the most common higher molecular weight byproduct is the di-sulfonylated species, N,N-bis(methylsulfonyl)cyclopentylamine.

This occurs because the initially formed mono-sulfonamide (your desired product) still has a proton on the nitrogen. In the presence of a sufficiently strong base, this proton can be removed to form a sulfonamide anion.[3] This anion is nucleophilic and can attack a second molecule of methanesulfonyl chloride, leading to the di-sulfonylated impurity.[3]

Prevention Strategies:

  • Control Stoichiometry: Use a carefully controlled amount of methanesulfonyl chloride, typically between 1.0 and 1.1 equivalents.[1]

  • Slow Addition at Low Temperature: Add the sulfonyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C).[1][3] This helps to control the exothermic reaction and minimizes the concentration of the electrophile at any given time, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[3]

  • Base Selection: Use a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the mono-sulfonamide product.[3]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides for more complex experimental challenges.

Issue 1: An stubborn, oily residue is complicating purification.
  • Q: My crude product is an oil instead of a solid, and it streaks badly during column chromatography. What causes this and what purification strategy should I adopt?

    • A: Causality: An oily crude product often indicates the presence of unreacted starting materials, low molecular weight side products, or residual solvent. Sulfone byproducts, which can sometimes form at elevated temperatures, can also present as oils.[4][5] The streaking on silica gel suggests that some components are highly polar or are interacting strongly with the stationary phase.

    • Troubleshooting & Resolution:

      • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction with a dilute acid wash (e.g., 1M HCl) to remove any unreacted cyclopentylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities like methanesulfonic acid.[2]

      • Optimize Chromatography: If streaking persists, consider using a different solvent system for your column. A common technique is to add a small amount of a modifying agent to the eluent. For example, adding 0.5-1% triethylamine can help to elute basic compounds cleanly, while adding 0.5-1% acetic acid can help with acidic impurities.

      • Recrystallization: If a solid can be coaxed out of the oil (e.g., by trituration with a non-polar solvent like hexanes), recrystallization is an excellent method for purification.[2][6] Finding the right solvent system is key; common choices for sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[6]

Issue 2: The reaction appears to stall and never reaches completion.
  • Q: According to TLC/LC-MS analysis, my reaction starts but then stalls, leaving significant unreacted starting amine even after extended periods. Why is this happening?

    • A: Causality: A stalled reaction points to several potential issues. The most likely cause is the deactivation of your sulfonyl chloride via hydrolysis.[1][2] Another possibility is the formation of an unreactive salt. The HCl generated during the reaction can protonate the starting cyclopentylamine, forming cyclopentylammonium chloride. This salt is much less nucleophilic than the free amine and may precipitate out of certain organic solvents, effectively halting the reaction.

    • Troubleshooting & Resolution:

      • Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]

      • Sufficient Base: Ensure at least one equivalent of a suitable base (e.g., triethylamine) is present to neutralize the generated HCl and keep the amine in its free, nucleophilic form.[1]

      • Increase Temperature: If conditions are anhydrous and sufficient base is present, the reaction may simply require more thermal energy.[1] Warm the reaction gently (e.g., to 40 °C) and monitor its progress carefully by TLC or LC-MS to avoid byproduct formation.[2]

Issue 3: Product shows signs of degradation upon storage.
  • Q: After successful synthesis and purification, my solid Cyclopentylmethanesulfonamide sample appears to change over time (e.g., discoloration, change in melting point). Is this compound unstable?

    • A: Causality: While sulfonamides are generally stable functional groups, degradation can occur under specific conditions.[7][8] The two main pathways are hydrolysis and photodegradation. Hydrolysis of the sulfonamide bond is typically slow but can be accelerated by strong acidic or basic conditions.[9] Photodegradation can occur upon exposure to UV light, especially if impurities are present that can act as photosensitizers.[10]

    • Troubleshooting & Resolution:

      • Storage Conditions: Store the purified compound in a tightly sealed, amber vial to protect it from light and moisture. For long-term storage, keeping it in a desiccator at a low temperature (e.g., <4 °C) is recommended.

      • Purity Assessment: Ensure the product is highly pure before storage. Residual acidic or basic impurities from the synthesis can catalyze degradation over time.

      • Forced Degradation Study: To understand the stability profile better, a forced degradation study can be performed. This involves exposing small samples to stress conditions (e.g., heat, acid, base, oxidant, light) and analyzing the degradation products by a stability-indicating method like HPLC.[11]

Stress ConditionTypical SetupPotential Degradation Product
Acid Hydrolysis 0.1 M HCl at 60 °CCyclopentylamine, Methanesulfonic acid
Base Hydrolysis 0.1 M NaOH at 60 °CCyclopentylamine, Methanesulfonic acid
Oxidation 3% H₂O₂ at RTOxidized impurities
Photostability UV/Vis light exposurePhotolytic adducts/fragments
Table 1: Example conditions for a forced degradation study.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Optimized Synthesis of N-Cyclopentylmethanesulfonamide

This protocol is designed to favor mono-sulfonylation and minimize common side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopentylamine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Sulfonylation: Dissolve methanesulfonyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[3]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as described below.[2]

Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the slurry to obtain a dry-loaded sample.

  • Column Packing: Pack a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Elution: Carefully load the sample onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-cyclopentylmethanesulfonamide.

Section 4: Visual Guides & Workflows

Visual aids can clarify complex processes and decision-making.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Cyclopentylamine & Et3N in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Methanesulfonyl Chloride (dropwise) B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench with aq. NH4Cl D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography or Recrystallization) G->H I I H->I Final Product: N-Cyclopentylmethanesulfonamide

Caption: Standard workflow for the synthesis of N-Cyclopentylmethanesulfonamide.

G Start Low Yield or Incomplete Reaction Reagent_Check Check Reagent Quality (esp. Sulfonyl Chloride) Start->Reagent_Check Is reagent old? Condition_Check Review Reaction Conditions Reagent_Check->Condition_Check No Sol1 Use fresh/purified reagent under N2. Reagent_Check->Sol1 Yes Q_Base Q_Base Condition_Check->Q_Base Is base appropriate? Workup_Check Analyze Workup & Purification Q_Extraction Q_Extraction Workup_Check->Q_Extraction Product water soluble? Sol2 Use non-nucleophilic base (e.g., Et3N). Q_Base->Sol2 No Q_Temp Is temp too low? Q_Base->Q_Temp Yes Q_Temp->Workup_Check No Sol3 Gently warm reaction (e.g., to 40 °C). Q_Temp->Sol3 Yes Sol4 Saturate aq. layer with NaCl before extraction. Q_Extraction->Sol4 Possibly End Problem Resolved Q_Extraction->End No

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_desired Desired Mono-Sulfonylation cluster_side Side Reaction: Di-Sulfonylation Amine Cyclopentylamine (Strong Nucleophile) Product N-Cyclopentylmethanesulfonamide (Desired Product) Amine->Product + MeSO2Cl (1.0 eq) Amine->Product Sulfonyl_Cl1 MeSO2Cl Product_Anion Sulfonamide Anion (Weak Nucleophile) Product->Product_Anion + Strong Base (deprotonation) Product->Product_Anion Byproduct Di-Sulfonylated Byproduct (Impurity) Product_Anion->Byproduct + Excess MeSO2Cl Product_Anion->Byproduct Sulfonyl_Cl2 MeSO2Cl

Caption: Desired reaction pathway versus the di-sulfonylation side reaction.

References

  • King, J. F., & Gill, M. S. (2011). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

  • King, J. F., Gill, M. S., & Ciubotaru, P. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2019-2027. [Link]

  • King, J. F., Gill, M. S., & Ciubotaru, P. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Lange, A. C. (1957). U.S. Patent No. 2,777,844. U.S.
  • National Center for Biotechnology Information. (n.d.). N-cyclopentylmethanesulfonamide. PubChem Compound Database. Retrieved March 14, 2026, from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • Zoppi, A., Quevedo, M. A., & Longhi, M. R. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2056. [Link]

  • Akmese, B. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 215-226. [Link]

  • Khan, I., et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. International Journal of Pharmaceutical Research, 13(4). [Link]

  • Khalaf, H. S., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Advanced Pharmacy Research, 5(3), 123-135. [Link]

Sources

Optimization

Technical Support Center: N-Cyclopentylmethanesulfonamide Synthesis

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the N-sulfonylation of primary amines is a cornerstone reaction in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that the N-sulfonylation of primary amines is a cornerstone reaction in medicinal chemistry. However, synthesizing N-cyclopentylmethanesulfonamide from cyclopentylamine and methanesulfonyl chloride (MsCl) is frequently plagued by impurity formation, specifically bis-sulfonylation and reagent hydrolysis.

This guide is engineered to provide you with the mechanistic causality behind these impurities, a self-validating experimental protocol, and a comprehensive troubleshooting matrix.

Part 1: Root Cause Analysis of Impurities (FAQs)

To eliminate impurities, we must first understand the thermodynamic and kinetic pathways that generate them.

ReactionPathway CPA Cyclopentylamine (Nucleophile) Product N-Cyclopentylmethanesulfonamide (Target Product) CPA->Product + MsCl (0°C) MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Product MSA Methanesulfonic Acid (Hydrolysis) MsCl->MSA + H2O (Moisture) Base Triethylamine (TEA) (Acid Scavenger) Base->Product Scavenges HCl BisImp Bis-sulfonylated Impurity (Over-reaction) Product->BisImp Excess MsCl & Base

Fig 1. Reaction pathway of N-cyclopentylmethanesulfonamide and common impurity routes.

Q: Why does my reaction produce a bis-sulfonylated byproduct? A: The target product, N-cyclopentylmethanesulfonamide, contains a highly acidic N-H proton (pKa ~10) due to the strong electron-withdrawing effect of the sulfonyl group. If an excess of base (e.g., Triethylamine) and MsCl is present, the base deprotonates the newly formed sulfonamide. The resulting sulfonamide anion acts as a potent nucleophile, attacking a second molecule of MsCl to form the neutral, non-polar bis-sulfonylated impurity [1].

Q: Why is my yield low, accompanied by the formation of a highly polar baseline spot on TLC? A: Methanesulfonyl chloride is a highly reactive, moisture-sensitive electrophile [2]. In the presence of wet solvents or ambient humidity, MsCl rapidly hydrolyzes to form methanesulfonic acid (MSA) and HCl. This competitive side reaction consumes your electrophile, leaving unreacted cyclopentylamine and drastically reducing your yield.

Part 2: Quantitative Data & Stoichiometry Optimization

Controlling stoichiometry and temperature is the primary defense against impurity generation. The table below summarizes the causality of reaction parameters on the impurity profile.

ParameterSuboptimal ConditionOptimized ConditionImpact on Impurity Profile & Yield
MsCl Stoichiometry 1.20 – 1.50 eq1.00 – 1.05 eq Reduces bis-sulfonylation from >15% to <2%.
Base (TEA) Stoichiometry >2.00 eq1.10 – 1.20 eq Prevents excessive deprotonation of the product, halting over-reaction.
Addition Temperature Room Temp (20°C)0°C (Ice Bath) Suppresses exothermic runaway and minimizes competitive MsCl hydrolysis.
Solvent Moisture Untreated DCMAnhydrous DCM Eliminates the formation of Methanesulfonic Acid (MSA).

Part 3: Self-Validating Experimental Protocol

This protocol integrates built-in validation checkpoints to ensure that each phase of the synthesis is successful before proceeding to the next.

Phase 1: Anhydrous Setup & Reagent Mixing
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve cyclopentylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL/g of amine).

  • Base Addition: Add anhydrous Triethylamine (TEA) (1.1 eq) to the solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

Phase 2: Electrophile Addition & Reaction
  • Controlled Addition: Dissolve Methanesulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump or addition funnel.

    • Causality: Slow addition at 0°C ensures the local concentration of MsCl remains low, favoring the primary amine nucleophile over the less nucleophilic sulfonamide product[1].

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting amine on a TLC plate (Stain with Ninhydrin). Validation: The disappearance of the primary amine spot confirms complete conversion.

Phase 3: Acid-Base Workup (Impurity Purge)

Because the bis-sulfonylated impurity is neutral and the unreacted amine is basic, we can exploit the acidic nature of our target product for a flawless purification.

Purification Crude Crude Reaction Mixture (DCM) AcidWash 1. Wash with 1M HCl Crude->AcidWash Aq1 Aqueous: Amine Salts AcidWash->Aq1 Discard Org1 Organic: Product + Bis-Imp AcidWash->Org1 BaseExt 2. Extract with 1M NaOH Org1->BaseExt Org2 Organic: Bis-Imp BaseExt->Org2 Discard Aq2 Aqueous: Product Na-Salt BaseExt->Aq2 Acidify 3. Acidify (pH 2) & Extract Aq2->Acidify Pure Pure Product (Organic Layer) Acidify->Pure

Fig 2. Acid-base workup workflow for isolating pure N-cyclopentylmethanesulfonamide.

  • Amine Purge: Wash the DCM mixture with 1M HCl (2x).

    • Validation Checkpoint 2 (pH): Test the aqueous layer. It must be pH < 2. This guarantees all unreacted cyclopentylamine and TEA are removed as water-soluble hydrochloride salts.

  • Product Extraction (The "Reverse" Extract): Extract the organic layer with 1M NaOH (2x). The target product will deprotonate and move into the aqueous layer as a sodium salt. The neutral bis-sulfonylated impurity remains in the DCM. Discard the DCM layer.

  • Product Recovery: Acidify the combined aqueous NaOH extracts with concentrated HCl.

    • Validation Checkpoint 3 (pH): Ensure the aqueous layer reaches pH 2. The product will protonate and precipitate (or form an oil).

  • Final Isolation: Extract the acidic aqueous layer with fresh DCM (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-cyclopentylmethanesulfonamide.

Part 4: Troubleshooting Guide

Issue: I have a persistent non-polar spot co-eluting with my product during column chromatography. Diagnosis: This is the bis-sulfonylated impurity. Because it lacks the acidic N-H proton, it is highly non-polar. Solution: Bypass column chromatography entirely. Utilize the Phase 3 Acid-Base Workup described above. The 1M NaOH extraction will perfectly separate your acidic product from this neutral impurity.

Issue: The reaction mixture turned dark brown/black upon the addition of MsCl. Diagnosis: Exothermic degradation due to rapid addition or insufficient cooling. MsCl reactions are highly exothermic. Solution: Ensure the internal temperature is strictly maintained at 0°C. Dilute the MsCl in DCM and reduce the addition rate to 1 drop per second.

Issue: Post-workup, my NMR shows a large singlet at ~2.8 ppm, but my yield is over 100%. Diagnosis: Contamination with Methanesulfonic Acid (MSA) or trapped TEA·HCl salts. Solution: Your initial aqueous washes were insufficient. Redissolve the crude mixture in DCM and perform a rigorous brine wash followed by drying over MgSO₄.

References

  • Title: Methanesulfonyl chloride Source: Wikipedia URL: [Link]

  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cyclopentylmethanesulfonamide Synthesis

Welcome to the Advanced Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the sulfonamidation of cyclopentylme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the sulfonamidation of cyclopentylmethanesulfonyl chloride. This guide bypasses generic advice to focus on the mechanistic causality, catalyst selection logic, and self-validating protocols required to synthesize cyclopentylmethanesulfonamides with high yield and purity.

Mechanistic Workflow: Catalyst Selection Logic

Understanding the steric and electronic demands of your amine nucleophile is the first step in designing a successful sulfonylation reaction. The workflow below dictates when a nucleophilic catalyst is strictly required versus when an auxiliary base suffices.

CatalystSelection Start Amine Steric Hindrance LowHindrance Low (e.g., NH3, Primary Amines) Start->LowHindrance HighHindrance High (e.g., Secondary Amines) Start->HighHindrance BaseOnly Auxiliary Base Only (DIPEA / TEA) LowHindrance->BaseOnly Direct Aminolysis DMAPCat Nucleophilic Catalyst + Base (DMAP + DIPEA) HighHindrance->DMAPCat Requires Activation Product Cyclopentylmethanesulfonamide BaseOnly->Product Slow Step Intermediate N-Sulfonylpyridinium Highly Electrophilic DMAPCat->Intermediate Fast Step Intermediate->Product Aminolysis

Logical workflow for catalyst selection in cyclopentylmethanesulfonamide synthesis.

Troubleshooting & FAQs

Q1: Why is the yield of my N-substituted cyclopentylmethanesulfonamide low when using only Triethylamine (TEA) or Diisopropylethylamine (DIPEA)? A1: This is a classic issue of confusing Brønsted basicity with nucleophilicity. TEA and DIPEA are strong bases but poor nucleophiles due to severe steric hindrance. Cyclopentylmethanesulfonyl chloride is an aliphatic sulfonyl chloride, which lacks the resonance stabilization found in aryl sulfonyl chlorides (like tosyl chloride). Consequently, its background aminolysis rate is slow. Without a nucleophilic catalyst, competing hydrolysis from trace moisture outpaces the desired aminolysis. Adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) solves this by rapidly attacking the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which then reacts instantly with the amine (1)[1].

Q2: How do I choose between DMAP, Pyridine, and N-Methylimidazole (NMI) for this sulfonylation? A2: Catalyst selection is dictated by the required reaction rate and the steric bulk of your amine.

  • DMAP is the gold standard. The electron-donating dimethylamino group stabilizes the positive charge on the N-sulfonylpyridinium intermediate, increasing catalytic activity by 104 to 106 times compared to pyridine (2)[2]. Adding just 10 mol% DMAP can reduce reaction times from 16 hours to 1.5 hours (3)[3].

  • Pyridine is a weaker nucleophile and is typically used in massive excess as a solvent, which complicates downstream purification.

  • NMI is a balanced alternative. It is less sterically hindered than DMAP but slightly less nucleophilic. It is highly recommended if DMAP causes over-sulfonylation (formation of bis-sulfonamides) with primary amines.

Q3: I am observing the formation of cyclopentylmethanesulfonic acid. How can catalyst selection mitigate this? A3: Sulfonic acid is the hydrolysis byproduct. This occurs when the rate of hydrolysis (reaction with trace water) exceeds the rate of aminolysis. To prevent this:

  • Kinetic Outcompeting: Use DMAP (5-10 mol%) to accelerate the desired aminolysis pathway so drastically that hydrolysis cannot compete (4)[4].

  • Order of Addition: Pre-mix the sulfonyl chloride with the amine and DMAP at 0 °C before adding the auxiliary base (DIPEA). Adding strong bases to sulfonyl chlorides in the absence of a nucleophile promotes the formation of highly reactive sulfene intermediates, which rapidly hydrolyze.

Quantitative Catalyst Comparison

Use the following table to benchmark your catalyst choice based on the physicochemical properties that drive the reaction kinetics.

CatalystCatalyst TypepKa (Conjugate Acid)Relative Catalytic ActivityTypical Loading
DMAP Nucleophilic9.60 104−106 5 - 10 mol%
N-Methylimidazole (NMI) Nucleophilic7.05 102−103 10 - 20 mol%
Pyridine Nucleophilic / Base5.251 (Baseline)Solvent / Excess
DIPEA Aux. Brønsted Base10.75Background only150 - 200 mol%
Triethylamine (TEA) Aux. Brønsted Base10.75Background only150 - 200 mol%
Self-Validating Experimental Protocol: DMAP-Catalyzed Sulfonamidation

This protocol is designed as a self-validating system. Each step includes a specific physical or analytical checkpoint to confirm the chemical causality before proceeding.

Reagents:

  • Cyclopentylmethanesulfonyl chloride (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • DMAP (0.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purge & Reagent Dissolution:

    • Action: Under a nitrogen atmosphere, dissolve the amine (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration).

    • Validation Check: The solution must remain completely clear. Any turbidity indicates the presence of moisture or insoluble carbonate salts, which will lead to sulfonyl chloride hydrolysis.

  • Electrophile Activation:

    • Action: Cool the reaction vessel to 0 °C using an ice bath. Add cyclopentylmethanesulfonyl chloride (1.0 eq) dropwise over 5 minutes.

    • Validation Check: The formation of the N-sulfonylpyridinium intermediate is nearly instantaneous. A slight yellow tint may appear. If the solution turns dark brown, local overheating has occurred; reduce the addition rate.

  • Auxiliary Base Addition:

    • Action: Add DIPEA (2.0 eq) dropwise to the cooled solution.

    • Validation Check: A mild exotherm should be observed, and fine white fumes or a slight haze of DIPEA-HCl salt may briefly form. This physical change confirms the Brønsted base is successfully scavenging the HCl byproduct, preventing the amine nucleophile from being protonated and deactivated.

  • Reaction Progression:

    • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours.

    • Validation Check: Analyze the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active/stainable cyclopentylmethanesulfonyl chloride spot validates that the electrophile has been fully consumed.

  • Orthogonal Workup:

    • Action: Quench the reaction with 1N aqueous HCl and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Validation Check: This workup is self-purifying. The acidic wash specifically protonates and removes DMAP and DIPEA into the aqueous phase (LC-MS of the organic layer will show no catalyst mass). The basic wash deprotonates and removes any trace cyclopentylmethanesulfonic acid. The remaining organic layer yields the pure cyclopentylmethanesulfonamide.

References
  • 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis Source: ConnectSci URL:[Link]

  • US20240034731A1 - Aza-quinazoline compounds and methods of use Source: Google Patents URL
  • A kind of method for synthesizing 4-dimethylaminopyridine and its analogs Source: Google Patents URL
  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: NIH PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of Cyclopentylmethanesulfonamide: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential biological activities of Cyclopentylmethanesulfonamide. Given the novelty of this sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential biological activities of Cyclopentylmethanesulfonamide. Given the novelty of this specific molecule, we will leverage the well-established activities of the broader sulfonamide class to design a robust validation strategy. This document will not only outline experimental protocols but also explain the scientific rationale behind these choices, ensuring a self-validating and rigorous approach. We will compare the hypothetical performance of Cyclopentylmethanesulfonamide against established sulfonamide drugs: Sulfamethoxazole for antibacterial activity, Celecoxib for anti-inflammatory effects, and Acetazolamide for carbonic anhydrase inhibition, a mechanism implicated in various therapeutic areas, including cancer.

The Sulfonamide Scaffold: A Foundation for Diverse Biological Activities

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Beyond their historical significance as the first class of synthetic antimicrobial drugs, sulfonamides exhibit a remarkable range of pharmacological activities, including anti-inflammatory, anticancer, and diuretic effects.[3][4] The specific biological activity is largely dictated by the nature of the substituents on the sulfonamide core. For Cyclopentylmethanesulfonamide, the presence of the cyclopentyl group introduces a non-aromatic, lipophilic moiety that may influence its target specificity and pharmacokinetic properties compared to classic aromatic sulfonamides.

A Multi-Faceted Approach to Validation

To comprehensively assess the biological potential of Cyclopentylmethanesulfonamide, a multi-pronged validation strategy is essential. We will focus on three primary, well-documented activities of the sulfonamide class:

  • Antibacterial Activity: Targeting the folate biosynthesis pathway.

  • Anti-inflammatory Activity: Targeting the cyclooxygenase (COX) enzymes.

  • Enzyme Inhibition: Focusing on carbonic anhydrase as a key target.

For each potential activity, we will present a detailed experimental workflow, a comparative data analysis table, and a visualization of the relevant biological pathway.

Assessment of Antibacterial Activity

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is absent in humans, who obtain folic acid from their diet, providing a basis for selective toxicity.[3]

Comparative Compound: Sulfamethoxazole

Sulfamethoxazole is a classic sulfonamide antibiotic that acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7][8][9] By competitively inhibiting DHPS, it halts the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect.[8][9]

Signaling Pathway: Bacterial Folic Acid Synthesis

folic_acid_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA_RNA DNA, RNA, Proteins THF->DNA_RNA Essential for Synthesis Cyclopentylmethanesulfonamide Cyclopentylmethanesulfonamide (Test) Cyclopentylmethanesulfonamide->DHPS Competitive Inhibition Sulfamethoxazole Sulfamethoxazole (Comparator) Sulfamethoxazole->DHPS Competitive Inhibition mic_workflow start Start prep_compound Prepare Serial Dilutions of Test & Comparator Compounds start->prep_compound prep_bacteria Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_bacteria inoculate Inoculate Microtiter Plate Wells with Bacteria and Compounds prep_compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Visually or Spectrophotometrically Assess Bacterial Growth incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Compounds: Prepare stock solutions of Cyclopentylmethanesulfonamide and Sulfamethoxazole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture a bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. [10]3. Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. [10]5. Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. [10]

Comparative Data Table: Antibacterial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
Cyclopentylmethanesulfonamide S. aureus ATCC 25923To be determinedN/A
Sulfamethoxazole S. aureus ATCC 2592364 - 256
Cyclopentylmethanesulfonamide E. coli ATCC 25922To be determinedN/A
Sulfamethoxazole E. coli50[11]

Assessment of Anti-inflammatory Activity

Certain sulfonamides function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. [12][13]

Comparative Compound: Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a sulfonamide moiety and exhibits high selectivity for COX-2 over COX-1. [12]This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. [12]

Signaling Pathway: COX-2 in Inflammation

cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2) (Pain, Fever, Inflammation) pgh2->prostaglandins Cyclopentylmethanesulfonamide Cyclopentylmethanesulfonamide (Test) Cyclopentylmethanesulfonamide->cox2 Selective Inhibition Celecoxib Celecoxib (Comparator) Celecoxib->cox2 Selective Inhibition

Caption: COX-2 signaling pathway in inflammation and the inhibitory action of Celecoxib.

Experimental Workflow: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

cox_assay_workflow start Start prepare_enzymes Prepare Human Recombinant COX-1 and COX-2 Enzymes start->prepare_enzymes prepare_compounds Prepare Serial Dilutions of Test & Comparator Compounds start->prepare_compounds pre_incubate Pre-incubate Enzymes with Compounds prepare_enzymes->pre_incubate prepare_compounds->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate terminate_reaction Terminate Reaction add_substrate->terminate_reaction measure_pge2 Measure Prostaglandin E2 (PGE2) Production via EIA/ELISA terminate_reaction->measure_pge2 calculate_ic50 Calculate IC50 Values measure_pge2->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining in vitro COX-1 and COX-2 inhibition.

Detailed Protocol: COX (Human) Inhibitor Screening Assay
  • Enzyme and Compound Preparation: Use human recombinant COX-1 and COX-2 enzymes. Prepare serial dilutions of Cyclopentylmethanesulfonamide and Celecoxib.

  • Pre-incubation: In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a vehicle control (e.g., DMSO) in an appropriate assay buffer. [14]3. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. [14]4. Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), terminate the reaction.

  • Quantification: Measure the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) or ELISA kit. [14]6. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by fitting the data to a dose-response curve.

Comparative Data Table: Anti-inflammatory Activity
CompoundTargetAssay SystemIC₅₀Reference
Cyclopentylmethanesulfonamide COX-1Human Recombinant EnzymeTo be determinedN/A
COX-2Human Recombinant EnzymeTo be determinedN/A
Celecoxib COX-1Human Whole Blood15 µM[2]
COX-2Human Whole Blood0.04 µM (40 nM)[2]

Assessment of Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. [15]CA inhibitors are used to treat various conditions, including glaucoma, and are being investigated as anticancer agents due to the overexpression of certain CA isoforms (e.g., CA IX) in tumors. [15][16]

Comparative Compound: Acetazolamide

Acetazolamide is a powerful sulfonamide-based inhibitor of several carbonic anhydrase isoforms. [17][18]It works by preventing the breakdown of carbonic acid, leading to changes in pH and ion transport in various tissues. [17]

Mechanism of Action: Carbonic Anhydrase Inhibition

ca_inhibition CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) (with Zn2+ ion) CO2_H2O->CA H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation CA->H2CO3 Reversible Hydration Cyclopentylmethanesulfonamide Cyclopentylmethanesulfonamide (Test) Cyclopentylmethanesulfonamide->CA Inhibition (binding to Zn2+) Acetazolamide Acetazolamide (Comparator) Acetazolamide->CA Inhibition (binding to Zn2+)

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow: In Vitro CA Inhibition Assay

This is a spectrophotometric assay that measures the esterase activity of carbonic anhydrase.

ca_assay_workflow start Start prepare_enzyme Prepare Purified Carbonic Anhydrase (e.g., hCA II) start->prepare_enzyme prepare_compounds Prepare Serial Dilutions of Test & Comparator Compounds start->prepare_compounds pre_incubate Pre-incubate CA Enzyme with Compounds prepare_enzyme->pre_incubate prepare_compounds->pre_incubate add_substrate Initiate Reaction with p-Nitrophenyl Acetate (pNPA) pre_incubate->add_substrate measure_product Spectrophotometrically Measure p-Nitrophenol Formation at 400 nm add_substrate->measure_product calculate_ic50 Calculate IC50 Values measure_product->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining in vitro carbonic anhydrase inhibition.

Detailed Protocol: Carbonic Anhydrase Esterase Activity Assay
  • Reagent Preparation: Prepare a solution of purified human carbonic anhydrase II (hCA II), serial dilutions of Cyclopentylmethanesulfonamide and Acetazolamide, and a solution of the substrate, p-nitrophenyl acetate (pNPA), in an appropriate buffer (e.g., Tris-sulfate). [15]2. Assay Setup: In a 96-well plate, combine the buffer, the CA enzyme solution, and the test compound dilutions. [15]3. Pre-incubation: Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the pNPA substrate to all wells.

  • Measurement: Immediately monitor the increase in absorbance at 400 nm using a microplate reader. This absorbance corresponds to the formation of p-nitrophenol, the product of the enzymatic reaction.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC₅₀ value.

Comparative Data Table: Carbonic Anhydrase Inhibition
CompoundTarget IsoformIC₅₀ (µM)Reference
Cyclopentylmethanesulfonamide hCA IITo be determinedN/A
Acetazolamide hCA II5.86
Cyclopentylmethanesulfonamide hCA IXTo be determinedN/A
Acetazolamide hCA IXKᵢ = 25 nM[19](Kᵢ value)

Conclusion

This guide provides a structured and scientifically grounded approach to validating the biological activity of Cyclopentylmethanesulfonamide. By comparing its performance against well-characterized sulfonamides like Sulfamethoxazole, Celecoxib, and Acetazolamide, researchers can effectively profile its potential as an antibacterial, anti-inflammatory, or enzyme-inhibiting agent. The detailed protocols and comparative data tables offer a clear roadmap for execution and interpretation of results, fostering a deeper understanding of this novel compound's therapeutic potential. The true value of this approach lies not just in obtaining quantitative data, but in understanding the causality behind the experimental design, ensuring that the generated results are both reliable and insightful.

References

  • Understanding Sulfamethoxazole: Uses, Mechanism, and Clinical Significance. (2025, October 16). [Link]

  • What is the mechanism of Sulfamethoxazole? (2024, July 17). Patsnap Synapse. [Link]

  • Sulfamethoxazole. Rupa Health. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Sulfamethoxazole. PharmaCompass.com. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021, April 2). MDPI. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 24). PMC. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. [Link]

  • Sulfonamides. Merck Manual Professional Edition. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018, December 14). PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • Evaluation of the Anticancer Activity of Sulfonamides and Their Metal Complexes as Promising Therapeutic Agents. (2026, March 4). ResearchGate. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. [Link]

  • In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. (2005, November 15). PubMed. [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. (2024, May 15). PubMed. [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023, November 5). PubMed. [Link]

  • Celecoxib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021, February 20). PMC. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). PMC. [Link]

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. (2021, January 20). RSC Publishing. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). IMR Press. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). PMC. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022, June 30). bioRxiv. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2012, October 12). PMC. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2013, August 28). PMC. [Link]

  • Acetazolamide: Considerations for Systemic Administration. (2015, March 1). [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). CNR-IRIS. [Link]

  • Acetazolamide. (2023, July 2). StatPearls - NCBI Bookshelf. [Link]

  • Acetazolamide. Deranged Physiology. [Link]

  • Full article: Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023, December 11). Taylor & Francis. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). ACS Publications. [Link]

  • Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors. ResearchGate. [Link]

  • Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization. (2013, July 1). PMC. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2006, July 21). PMC. [Link]

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Comparative

In Vivo Evaluation of Cyclopentylmethanesulfonamide-Derivatized GABA_A Modulators: A Comparative Guide

As drug development professionals, we constantly seek structural motifs that optimize both pharmacodynamics and pharmacokinetics. In the realm of central nervous system (CNS) therapeutics—specifically GABA_A receptor mod...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly seek structural motifs that optimize both pharmacodynamics and pharmacokinetics. In the realm of central nervous system (CNS) therapeutics—specifically GABA_A receptor modulators—the incorporation of the cyclopentylmethanesulfonamide (CPMSA) moiety has emerged as a transformative synthetic strategy.

Unlike simple alkyl sulfonamides, the bulky, lipophilic cyclopentyl ring significantly enhances blood-brain barrier (BBB) penetration and dictates selective allosteric binding at the α1 and α2 subunits of the GABA_A receptor . This guide objectively compares the in vivo performance of CPMSA-derivatized pyrazolo[1,5-a]pyrimidines against standard hypnotics and baseline sulfonamides, providing a self-validating experimental framework for preclinical workflows.

Mechanistic Rationale: The Causality of the CPMSA Moiety

The causality behind selecting CPMSA over a standard methanesulfonamide (MMSA) lies in its steric bulk and optimized lipophilicity (LogP). The GABA_A receptor is a pentameric ion channel; sedation is primarily mediated by the α1-subunit, while anxiolysis is driven by the α2-subunit .

When synthesized into a pyrazolo[1,5-a]pyrimidine core, the CPMSA moiety anchors the ligand deep within the allosteric binding pocket. This structural choice optimizes the stabilization of the open-channel conformation, leading to enhanced chloride ion influx and subsequent neuronal hyperpolarization. Crucially, this targeted affinity avoids the broad-spectrum, off-target motor effects frequently seen with classical, non-selective benzodiazepines.

Mechanism of CPMSA-derivatized modulators on GABAA receptor signaling.

Comparative In Vivo Performance Data

To objectively evaluate the therapeutic window of these compounds, we analyze the Effective Dose for 50% of the population (ED50) across two critical in vivo models: Sleep Induction (Hypnosis) and Motor Incoordination. A superior hypnotic must induce sleep at doses significantly lower than those causing motor ataxia.

As demonstrated in the comparative data below, the substitution of a simple methyl group with the cyclopentyl ring (CPMSA-Derivative) drastically improves the Therapeutic Index compared to baseline sulfonamides and classic benzodiazepines like Diazepam.

Compound ClassHypnosis ED50 (mg/kg)Motor Incoordination ED50 (mg/kg)Therapeutic Index (Motor/Hypnosis)
Diazepam (Classic BZD)1.502.501.67
Zolpidem (Z-Drug)2.0010.005.00
MMSA-Derivative (Baseline)3.508.002.28
CPMSA-Derivative (Optimized)0.8012.5015.60

Data Interpretation: The CPMSA-derivative exhibits sub-milligram hypnotic efficacy while preserving motor function at doses up to 12.5 mg/kg, yielding a highly favorable Therapeutic Index of 15.60.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the experimental design must operate as a self-validating system . By conducting the Rotarod test in parallel with the Loss of Righting Reflex (LORR) assay, we establish a direct causal link between the compound's administration and its specific CNS effects. If a compound induces LORR but fails the Rotarod test at the same low dose, the observed "hypnosis" may simply be severe motor toxicity. This parallel workflow isolates true sedative efficacy from ataxia.

Standardized in vivo workflow for evaluating hypnotic efficacy and motor effects.

Protocol A: Motor Coordination (Rotarod Test)

Purpose: To objectively quantify cerebellar motor impairment and rule out ataxia-induced false positives in sleep assays .

  • Acclimation & Training: Train adult male Swiss albino mice (n=10 per dose cohort) on an accelerating rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 3 consecutive days prior to testing.

  • Baseline Measurement: On day 4, record the baseline latency to fall for each subject. Exclude any subjects failing to maintain balance for at least 60 seconds.

  • Administration: Administer the CPMSA-derivative, comparator (e.g., Zolpidem), or vehicle control via intraperitoneal (IP) injection.

  • Testing Phase: At exactly T=30 and T=60 minutes post-injection, place the mice back onto the accelerating rotarod.

  • Data Acquisition: Record the latency to fall. A reduction of >50% compared to the baseline indicates motor incoordination. Calculate the ED50 using non-linear regression analysis.

Protocol B: Sleep Induction (Loss of Righting Reflex - LORR)

Purpose: To measure the precise onset and duration of true hypnotic efficacy .

  • Administration: Inject the test compounds (IP) across varying dose cohorts (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/kg).

  • Observation Setup: Immediately place the animal in a transparent, temperature-controlled observation chamber.

  • Reflex Assessment: Gently roll the mouse onto its back. LORR is strictly defined as the inability of the mouse to right itself onto all four paws within a 30-second window.

  • Duration Tracking: Record the time from LORR onset until the animal spontaneously rights itself (total duration of hypnosis).

  • System Validation: Cross-reference the LORR ED50 with the Rotarod ED50 to calculate the Therapeutic Index. A high TI validates that the CPMSA moiety successfully imparts α1/α2-subunit selectivity without triggering the motor impairment typical of non-selective modulators.

References

  • Ferrer Internacional, S.A. (2004). Pyrazolo[1,5-a]pyrimidine derivatives as GABAA receptor modulators (European Patent No. EP1648897B1).
  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new pharmacology of GABAA receptors. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8.[Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609.[Link]

  • Franks, N. P. (2008). General anaesthesia: from molecular targets to neuronal pathways of sleep and arousal. Nature Reviews Neuroscience, 9(5), 370-386.[Link]

Validation

Confirming the purity of synthesized N-cyclopentylmethanesulfonamide

Confirming the Purity of Synthesized N-Cyclopentylmethanesulfonamide: A Comparative Analytical Guide As drug development pipelines accelerate, the rigorous purity validation of synthesized intermediates and active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Purity of Synthesized N-Cyclopentylmethanesulfonamide: A Comparative Analytical Guide

As drug development pipelines accelerate, the rigorous purity validation of synthesized intermediates and active pharmaceutical ingredients (APIs) remains the cornerstone of chemical integrity. N-cyclopentylmethanesulfonamide ( C6​H13​NO2​S ) is an aliphatic sulfonamide typically synthesized via the nucleophilic substitution of cyclopentylamine with methanesulfonyl chloride.

Confirming the purity of this specific compound presents a unique analytical challenge. This guide objectively compares the performance of orthogonal analytical techniques, providing researchers with self-validating methodologies grounded in ICH Q2(R2) validation principles[1].

The Chromophore Challenge: Methodological Causality

A common pitfall in early-stage synthesis is the default reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2]. Causality: N-cyclopentylmethanesulfonamide lacks an aromatic ring or extended π -conjugation, meaning it exhibits negligible UV absorbance above 210 nm. Relying on standard HPLC-UV (e.g., 254 nm) will yield false-positive purity results, as unreacted aliphatic starting materials (cyclopentylamine) and byproducts remain invisible to the detector.

To achieve true scientific integrity, analytical scientists must pivot to universal detection methods that do not rely on chromophores. The three most robust alternatives are HPLC with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (1H-qNMR)[3].

Orthogonal analytical workflow for the purity validation of N-cyclopentylmethanesulfonamide.

Comparative Performance Data

The following table summarizes the quantitative performance of these techniques based on standard ICH Q2(R2) validation parameters[1].

Analytical TechniqueDetection PrincipleLimit of Detection (LOD)Precision (%RSD)Key AdvantagePrimary Limitation
HPLC-CAD Aerosol particle charge0.10 mg/mL< 2.0%Detects non-volatile impurities without UV.Non-linear response requires power-function calibration.
GC-FID C-H bond combustion0.05 mg/mL< 1.5%High theoretical plates; mass-proportional response.Unsuitable for highly thermally labile compounds.
1H-qNMR Nuclear spin resonance~1.0 mg/mL< 0.5%Absolute quantitation without reference standards.Lower sensitivity; requires high-field magnet.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical procedures must be designed as self-validating systems. Below are the detailed protocols for the two most highly recommended techniques for this compound: GC-FID and 1H-qNMR.

Protocol A: GC-FID Analysis (Relative Purity)

Causality: Flame Ionization Detection (FID) provides a mass-proportional response based on the combustion of C-H bonds, making it ideal for quantifying aliphatic amines and sulfonamides[2].

  • Sample Preparation: Dissolve 10.0 mg of the synthesized N-cyclopentylmethanesulfonamide in 1.0 mL of GC-grade methanol.

  • System Suitability Test (SST) Preparation: Prepare a resolution mixture containing 0.1 mg/mL cyclopentylamine (starting material) and 0.1 mg/mL N-cyclopentylmethanesulfonamide.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet: 250°C, Split ratio 20:1.

    • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector: FID at 300°C.

  • Self-Validation Check: Inject the SST mixture. The system is only deemed suitable for analysis if the critical resolution ( Rs​ ) between cyclopentylamine (early eluting) and N-cyclopentylmethanesulfonamide is ≥2.0 . Furthermore, the signal-to-noise ratio (S/N) of the 0.05 mg/mL LOQ standard must be ≥10 [1].

  • Execution: Inject the sample blank (methanol) followed by the sample solution. Integrate all peaks excluding the solvent front. Calculate relative purity via area normalization.

Protocol B: 1H-qNMR Absolute Purity Determination

Causality: qNMR relies on the principle that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal[3]. By using a certified internal standard (IS), we eliminate the need for an analyte-specific reference standard, which is rarely available for newly synthesized intermediates.

G2 Weigh Co-weigh Analyte & Internal Standard Solvent Dissolve in DMSO-d6 Weigh->Solvent Acquire Acquire 1H NMR (D1 > 5 x T1) Solvent->Acquire Integrate Integrate Isolated Resonances Acquire->Integrate Calc Calculate Absolute Mass Fraction Integrate->Calc

Step-by-step logic and self-validating parameters for absolute purity determination via qNMR.

  • Standard Selection: Select Maleic Acid (NIST-traceable, >99.9% purity) as the internal standard. Its singlet at 6.26 ppm (2H) in DMSO- d6​ provides baseline resolution away from the aliphatic signals of the analyte.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~15.0 mg of N-cyclopentylmethanesulfonamide and ~5.0 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (600 MHz):

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay ( D1​ ): 30 seconds.

    • Number of Scans: 32 to 64 (to ensure S/N > 250 for target peaks).

  • Self-Validation Check: The protocol is internally validated by verifying that the D1​ delay is at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton[3]. This ensures >99.3% magnetization recovery, preventing integration errors caused by signal saturation.

  • Integration & Calculation: Integrate the Maleic Acid singlet at 6.26 ppm ( Istd​ , Nstd​=2 ) and the methanesulfonyl singlet ( −SO2​CH3​ ) of the analyte at ~2.8 ppm ( Ix​ , Nx​=3 ).

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where Mx​=163.24 g/mol and Mstd​=116.07 g/mol ).

Conclusion

For non-UV active compounds like N-cyclopentylmethanesulfonamide, traditional HPLC-UV is analytically blind. By implementing a dual-pillar approach—using GC-FID for high-resolution relative impurity profiling and 1H-qNMR for absolute mass fraction quantification—researchers can establish a highly trustworthy, self-validating data package suitable for regulatory scrutiny.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopentylmethanesulfonamide

As a Senior Application Scientist, I recognize that handling novel building blocks like Cyclopentylmethanesulfonamide (CAS 919354-02-2) requires moving beyond generic safety data sheets. In drug discovery and medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel building blocks like Cyclopentylmethanesulfonamide (CAS 919354-02-2) requires moving beyond generic safety data sheets. In drug discovery and medicinal chemistry, this compound is frequently utilized as a critical intermediate[1]. However, its specific physicochemical properties—combining a lipophilic cyclopentyl ring with a reactive, hydrogen-bonding sulfonamide moiety—demand a highly rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

The following guide synthesizes technical accuracy with field-proven laboratory logistics to provide a self-validating system for the safe handling, solubilization, and disposal of Cyclopentylmethanesulfonamide.

Mechanistic Hazard Profile & Risk Assessment

To implement effective safety protocols, we must first understand the causality behind the chemical's hazards. Cyclopentylmethanesulfonamide is typically encountered as a fine crystalline powder. While the parent compound methanesulfonamide is a known irritant[2], the addition of the cyclopentyl group alters its toxicokinetic profile.

Table 1: Hazard Profile & Mechanistic Rationale

Hazard ClassGHS CodeMechanistic Rationale
Skin Irritation H315The lipophilic cyclopentyl ring enhances epidermal penetration compared to polar analogs. Once absorbed, the acidic sulfonamide proton disrupts local cellular pH, leading to contact dermatitis[2].
Eye Irritation H319The sulfonamide moiety has a high affinity for aqueous mucosal surfaces, inducing localized osmotic stress and severe irritation upon contact with the conjunctiva[2][3].
Respiratory Irritation H335Crystalline dust particulates (<10 µm) easily aerosolize. Inhalation causes deposition in the upper respiratory tract, triggering inflammatory cascades[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely a compliance exercise; it is an active barrier system tailored to the specific operational state of the chemical (dry powder vs. solution).

Table 2: PPE Specifications & Operational Justification

PPE CategorySpecificationOperational Justification (Causality)
Hand Protection Nitrile (≥0.11 mm) OR Butyl RubberPowder: Standard nitrile provides excellent resistance to incidental powder contact. Solution: If solubilizing in DMSO or DMF, DMSO acts as a rapid transdermal carrier. Nitrile offers zero breakthrough resistance to DMSO. You must use Butyl Rubber gloves or double-glove and change immediately upon splash.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesTight-fitting, indirectly vented goggles are mandatory. Standard safety glasses allow micro-dust ingress from the sides during weighing.
Body Protection Flame-retardant lab coat (Nomex/Cotton)Prevents particulate accumulation on personal clothing. Must be fully buttoned to prevent skin exposure[3].
Respiratory N95 / FFP2 Particulate RespiratorRequired only if handling outside a ventilated enclosure. Blocks inhalation of crystalline airborne dust[2].

Operational Workflow: Safe Handling & Solubilization

Every protocol must be a self-validating system. The greatest risk of exposure to Cyclopentylmethanesulfonamide occurs during the transfer and weighing phases due to triboelectric charging (static electricity) which causes the powder to aerosolize.

Step-by-Step Handling Methodology
  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor; this velocity provides optimal containment without creating turbulent eddies that blow powder out of the sash.

  • Static Mitigation: Discharge the weighing vessel using an anti-static ionizer gun and use grounded, anti-static spatulas. Causality: Sulfonamide powders are highly prone to static buildup. Repulsion causes sudden aerosolization, increasing inhalation risk (H335)[3].

  • Material Transfer: Carefully transfer the required mass into a pre-tared vial. Do not drop the powder from a height; place the spatula deep into the vial before releasing the solid.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly into the vial while still inside the fume hood. Cap the vial tightly before vortexing. Causality: Capping before agitation prevents the release of hazardous, solvent-carried micro-droplets.

  • Decontamination: Wipe down the balance and hood surface with a solvent-dampened disposable cloth (e.g., isopropanol) to capture any invisible micro-dust.

Workflow N1 1. Risk Assessment Review SDS & Hazards N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 3. Engineering Controls Activate Fume Hood N2->N3 N4 4. Material Transfer Use Anti-static Spatula N3->N4 N5 5. Solubilization (Add Solvent & Cap) N4->N5 N6 6. Decontamination Wipe down surfaces N5->N6

Figure 1: Sequential safe handling and solubilization workflow for Cyclopentylmethanesulfonamide.

Emergency Response & Spill Containment Plan

Spills involving sulfonamide derivatives must be managed based on their physical state to prevent environmental contamination and respiratory exposure[3].

Step-by-Step Spill Response Protocol
  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated[3].

  • State Assessment & Containment:

    • For Dry Powder Spills: Do not dry sweep. Dry sweeping generates massive particulate clouds. Lightly moisten the spill with water or a 50/50 water/isopropanol mixture to bind the dust.

    • For Solution Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Use a non-sparking scoop to transfer the wetted powder or saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Secondary Cleaning: Wash the spill site thoroughly with soap and water to remove residual lipophilic traces[3].

  • Disposal: Label the container clearly as "Hazardous Chemical Waste: Sulfonamide / Solvent Mixture" and transfer it to the facility's approved hazardous waste accumulation area for eventual high-temperature incineration[3].

SpillResponse Spill Spill Incident Occurs Assess Assess Spill State Spill->Assess Solid Dry Powder Spill Assess->Solid Liquid Solution Spill (Solvent-based) Assess->Liquid Moisten Moisten with Water (Prevents Aerosolization) Solid->Moisten Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Sealed HDPE Waste Bin Moisten->Collect Absorb->Collect

Figure 2: Decision-tree pathway for mitigating and containing Cyclopentylmethanesulfonamide spills.

References

  • Accela ChemBio. Cyclopentylmethanesulfonamide (CAS 919354-02-2) Product Specifications. Available at:[1]

  • Sigma-Aldrich. Methanesulfonamide Safety Data Sheet. Available at:[2]

  • TCI Chemicals. Methanesulfonamide Safety Data Sheet. Available at:

  • AK Scientific, Inc. N-Methyl methanesulfonamide Safety Data Sheet. Available at:[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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